molecular formula C12H11NO3 B1331058 Methyl 2-cyano-3-(4-methoxyphenyl)acrylate CAS No. 65576-66-1

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Cat. No.: B1331058
CAS No.: 65576-66-1
M. Wt: 217.22 g/mol
InChI Key: MCFCPVVFVXSZSK-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFCPVVFVXSZSK-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

[1]

Chemical Identity & Nomenclature

Common Name: this compound CAS Registry Number: 14479-58-4 Molecular Formula: C₁₂H₁₁NO₃ Molecular Weight: 217.22 g/mol [1]

IUPAC Name Derivation

The systematic naming follows the IUPAC hierarchy of functional groups. The principal functional group determines the suffix and numbering direction.

  • Principal Group: The Ester (-COOCH₃) has higher priority than the Nitrile (-CN). Thus, the suffix is -oate .

  • Parent Chain: The longest carbon chain containing the principal group and the double bond is a 3-carbon chain: Prop-2-enoate .

  • Numbering: Numbering starts at the carbonyl carbon (C1).

    • C1: Carbonyl (Ester)

    • C2: Substituted with a Cyano group.[1][2][3][4][5]

    • C3: Substituted with a 4-methoxyphenyl group (also known as p-anisyl).

  • Stereochemistry: The configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

    • At C2: The Ester group (-COOMe) has higher priority than the Cyano group (-CN) due to the atomic number of the first point of difference (Oxygen > Nitrogen).

    • At C3: The 4-Methoxyphenyl ring has higher priority than the Hydrogen atom.

    • Configuration: Steric hindrance typically forces the bulky Phenyl and Ester groups to be on opposite sides (trans). Since the two high-priority groups (Phenyl and Ester) are on opposite sides, this is the (E)-isomer .

Full Systematic Name: Methyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

Structural Visualization

The molecule features a "push-pull" electronic system where the electron-rich methoxy group donates electron density into the conjugated system, while the electron-withdrawing cyano and ester groups at the

Synthetic Pathway: Knoevenagel Condensation

The industrial and laboratory standard for synthesizing this compound is the Knoevenagel Condensation . This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.

Reaction Scheme
  • Reactant A: 4-Methoxybenzaldehyde (p-Anisaldehyde)

  • Reactant B: Methyl Cyanoacetate[4][6]

  • Catalyst: Weak base (Piperidine,

    
    -alanine, or Ionic Liquids like DIPEAc)
    
  • Solvent: Ethanol or Methanol (Green chemistry compatible)

Experimental Protocol

This protocol describes a self-validating system where the product precipitates upon cooling, driving the equilibrium forward.

Materials:

  • p-Anisaldehyde (10 mmol)

  • Methyl Cyanoacetate (10 mmol)

  • Piperidine (0.5 mmol, Catalyst)

  • Ethanol (20 mL)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisaldehyde (1.36 g) and methyl cyanoacetate (0.99 g) in 20 mL of ethanol.

  • Catalysis: Add 2-3 drops of piperidine (or 0.5 mmol). The solution may turn slightly yellow, indicating the formation of the iminium intermediate or initial deprotonation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (8:2).[7] The product spot will appear distinct from the aldehyde starting material.

  • Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath (0-4°C). The target compound, being less soluble in cold ethanol than the starting materials, will crystallize as a solid.

  • Filtration: Vacuum filter the precipitate. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

  • Purification: Recrystallize from hot ethanol or methanol to obtain high-purity needles.

Synthetic Workflow Diagram

SynthesisWorkflowStartReagents:p-AnisaldehydeMethyl CyanoacetateCatalystCatalyst Addition:Piperidine (Base)Start->CatalystMix in EtOHReactionReflux (EtOH)2-4 Hours(Knoevenagel)Catalyst->ReactionHeat 78°CWorkupCooling & CrystallizationReaction->WorkupTLC CompletionProductProduct:Methyl 2-cyano-3-(4-methoxyphenyl)acrylateWorkup->ProductFilter & Recrystallize

Caption: Figure 1. Step-by-step synthetic workflow for the Knoevenagel condensation of methyl cyanoacetate and p-anisaldehyde.

Mechanistic Analysis

The reaction proceeds via a base-catalyzed aldol-like condensation mechanism.

  • Deprotonation: The base (Piperidine) deprotonates the

    
    -carbon of methyl cyanoacetate (the "active methylene" group), forming a resonance-stabilized enolate carbanion. The acidity of these protons is enhanced by the flanking electron-withdrawing Cyano (-CN) and Ester (-COOMe) groups.
    
  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of p-anisaldehyde.

  • Proton Transfer: The resulting alkoxide intermediate picks up a proton to form a

    
    -hydroxy intermediate (aldol adduct).
    
  • Dehydration (E1cB-like): The base facilitates the elimination of a water molecule. The driving force is the formation of the extended conjugated system (Phenyl ring

    
     Double Bond 
    
    
    Cyano/Ester), which is thermodynamically highly stable.
Reaction Mechanism Diagram

MechanismStep1Active Methylene(Methyl Cyanoacetate)Step2Enolate Anion(Nucleophile)Step1->Step2Base Deprotonation (-H+)Step4Tetrahedral Intermediate(Alkoxide)Step2->Step4AttacksStep3Aldehyde Electrophile(p-Anisaldehyde)Step3->Step4TargetStep5Elimination of H2OStep4->Step5Proton TransferFinalConjugated Product(E-Isomer)Step5->FinalDehydration

Caption: Figure 2. Mechanistic pathway showing the transformation from active methylene to the final conjugated acrylate.

Physicochemical Properties & Applications

Physical Data Table
PropertyValue / Description
Physical State Crystalline Solid (Needles)
Color White to Pale Yellow
Melting Point 100–110°C (Approximate for Methyl ester); Note: Ethyl analog melts at 77–80°C [1]
Solubility Soluble in DCM, Ethyl Acetate, Hot Ethanol.[6] Insoluble in Water.
UV Absorption

~310–320 nm (UVB region)
Applications
  • UV Filtration: The extended conjugation allows the molecule to absorb high-energy UVB radiation and dissipate it harmlessly as heat. This makes it a structural analog to commercial sunscreens like Octocrylene.

  • Synthetic Intermediate: The electron-deficient double bond is highly reactive toward nucleophiles (Michael addition) and dienes (Diels-Alder), making it a versatile precursor for synthesizing:

    • Pyrazoles: Via reaction with hydrazines.

    • Coumarins: Via intramolecular cyclization.

    • Pharmaceutical Scaffolds: Used in the synthesis of antihypertensive and anticancer agents [2].

References

  • Merugu, S. K., & Bollikolla, H. B. (2015). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 59(4), 272-281. Link

  • Suchetan, P. A., et al. (2013).[3] Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.[3] Acta Crystallographica Section E, E69, o1610.[3] Link

  • TCI Chemicals. Product Specification: Methyl 3-(4-Methoxyphenyl)acrylate (Structural Analog). Link

  • PubChem.[8] Compound Summary: Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (CID 1549779).[9] Link

An In-depth Technical Guide to Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Chemical Scaffold

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, identified by the CAS number 14479-58-4 , is a fascinating molecule that stands at the intersection of materials science and medicinal chemistry.[1][2][3] As a member of the cyanoacrylate family, it shares the characteristic rapid polymerization that has made its simpler analogs famous as "super glues." However, the presence of the methoxyphenyl group imparts unique electronic and steric properties, opening avenues for its application in more specialized fields, particularly in the realm of drug development and biomedical research. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential as a bioactive agent.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in research and development. This compound is a solid at room temperature, a property that distinguishes it from the more common, shorter-chain liquid cyanoacrylates.[2] Key properties are summarized in the table below:

PropertyValueSource
CAS Number 14479-58-4,
Molecular Formula C₁₂H₁₁NO₃,
Molecular Weight 217.22 g/mol ,
Physical Form Solid
Purity Typically ≥95%
InChI Key MCFCPVVFVXSZSK-JXMROGBWSA-N
SMILES COC1=CC=C(C=C1)C=C(C#N)C(=O)OC

Synthesis and Mechanism: The Knoevenagel Condensation

The most common and efficient method for synthesizing α-cyanoacrylates is the Knoevenagel condensation.[4][5][6] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. In the case of this compound, the synthesis involves the reaction of 4-methoxybenzaldehyde with methyl cyanoacetate.

The mechanism of the Knoevenagel condensation is a well-established process in organic chemistry. The basic catalyst, often a primary or secondary amine like piperidine, deprotonates the α-carbon of the methyl cyanoacetate, which is rendered acidic by the adjacent electron-withdrawing nitrile and ester groups. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. Subsequent dehydration of the aldol-like intermediate yields the final product.

Knoevenagel_Condensation reagents 4-Methoxybenzaldehyde + Methyl Cyanoacetate catalyst Base (e.g., Piperidine) reagents->catalyst Deprotonation intermediate Carbanion Intermediate aldol_add Aldol-like Addition intermediate->aldol_add Nucleophilic Attack dehydration Dehydration aldol_add->dehydration product This compound dehydration->product

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from the synthesis of the analogous ethyl ester and is expected to yield the desired methyl ester with minor modifications.[7]

Materials:

  • 4-Methoxybenzaldehyde

  • Methyl cyanoacetate

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine equimolar amounts of 4-methoxybenzaldehyde and methyl cyanoacetate in toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 mol%) to the reaction mixture.

  • Azeotropic Dehydration: Heat the mixture to reflux. The water formed during the condensation will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and then with brine in a separatory funnel.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Development: A Scaffold of Potential

While direct therapeutic applications of this compound are not extensively documented, the broader class of cyanoacrylates and related structures have shown significant promise in medicinal chemistry and drug development.[8]

Tissue Adhesives and Drug Delivery

Cyanoacrylates are well-known for their use as tissue adhesives in surgery and wound closure.[9][10][11] The presence of the methoxyphenyl group in the target molecule could modulate the adhesive properties and biocompatibility. Furthermore, nanoparticles formulated from cyanoacrylate polymers are being explored for controlled drug delivery.[4] The specific chemical functionalities of this molecule could be exploited to encapsulate and release therapeutic agents in a targeted manner.

Bioactive Properties of the Cyanoacrylate Scaffold

The α,β-unsaturated nitrile moiety is a key feature of this molecule and is known to be a Michael acceptor. This reactivity can be harnessed for the design of covalent inhibitors of enzymes. The nitrile group itself can act as an electrophilic warhead, forming covalent bonds with nucleophilic residues in the active sites of target proteins.[12] This approach has been successfully used in the development of drugs for various diseases.

Furthermore, various substituted cyanoacrylates have been reported to exhibit a range of biological activities, including:

  • Antitumor activity: Some cyanoacrylate derivatives have shown cytotoxicity against cancer cell lines.[8]

  • Herbicidal and Fungicidal activity: The cyanoacrylate scaffold is present in some commercially used pesticides.[8]

The 4-methoxyphenyl group in this compound is a common motif in many biologically active compounds and can influence properties such as metabolic stability and target binding.

cluster_molecule This compound cluster_applications Potential Drug Development Pathways Molecule Core Structure Cyanoacrylate α-Cyanoacrylate Moiety Molecule->Cyanoacrylate Methoxyphenyl 4-Methoxyphenyl Group Molecule->Methoxyphenyl Drug_Delivery Drug Delivery Vehicle (Nanoparticle Formulation) Molecule->Drug_Delivery Polymerization Covalent_Inhibition Covalent Enzyme Inhibition (Michael Acceptor) Cyanoacrylate->Covalent_Inhibition Electrophilicity Bioactive_Scaffold Bioactive Scaffold (Antitumor, Antimicrobial) Methoxyphenyl->Bioactive_Scaffold Modulates Bioactivity

Caption: Potential applications of this compound in drug development.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. It is classified as harmful if swallowed.[3] It is advisable to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound with a rich chemistry and significant potential for a variety of applications. Its synthesis via the Knoevenagel condensation is straightforward, and its unique combination of a reactive cyanoacrylate core and a biologically relevant methoxyphenyl substituent makes it an attractive target for further investigation in materials science, and particularly in the field of drug discovery and development. As our understanding of the biological activities of functionalized cyanoacrylates grows, we can expect to see this and similar molecules play an increasingly important role in the development of new therapeutic agents and biomedical technologies.

References

  • PubChem. Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate. [Link]

  • International Labour Organization. ICSC 1272 - METHYL 2-CYANOACRYLATE. [Link]

  • Inchem. ICSC 1272 - METHYL 2-CYANOACRYLATE. [Link]

  • ResearchGate. Surgical and Medical Applications of Cyanoacrylate Glue. [Link]

  • Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1610. [Link]

  • Ramos Carriles, Y., et al. (2012). n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. Molecules, 17(10), 11759-11768. [Link]

  • Sancak, S., et al. (2016). Cyanoacrylic tissue glues: Biochemical properties and their usage in urology. Turkish journal of urology, 42(4), 290–296. [Link]

  • de Oliveira, A. F. B., et al. (2022). Cyanoacrylate Adhesives for Cutaneous Wound Closure. Medicina, 58(9), 1249. [Link]

  • Li, Y., et al. (2020). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 25(18), 4238. [Link]

  • Google Patents.
  • da Silva, A. F., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC medicinal chemistry, 14(3), 393–410. [Link]

  • ACS Publications. Combining Residue Substitution and Deletion Engineering Enhances the Substrate Acceptance of Ene-Reductase for Highly Enantioselective Synthesis of β-Cyano Ester Scaffolds. [Link]

  • Afinitica. Synthesis and degradation of poly (alkyl [alpha]-cyanoacrylates). [Link]

  • MDPI. Clinical Applications and Efficacy of Cyanoacrylates in Oral Surgery and Periodontology: A Scoping Review. [Link]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Clinical Applications and Efficacy of Cyanoacrylates in Oral Surgery and Periodontology: A Scoping Review. [Link]

  • Google Patents.
  • Der Pharma Chemica. Cyanoacrylates: An Overview in Its Application as a Tissue Adhesive. [Link]

  • Google Patents.
  • MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

  • Google Patents.
  • PubMed. A novel inhibitor for Fe-type nitrile hydratase: 2-cyano-2-propyl hydroperoxide. [Link]

  • National Center for Biotechnology Information. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]

  • Progress in Chemical and Biochemical Research. Cyanoacrylate Chemistry and Polymerization Mechanisms. [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

  • Journal of the Mexican Chemical Society. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • ResearchGate. Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. [Link]

  • Royal Society of Chemistry. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]

Sources

Comprehensive Spectroscopic Profiling of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 14479-58-4) represents a critical class of


-cyano cinnamates, widely utilized as intermediates in pharmaceutical synthesis and as functional chromophores in UV-filtering applications. Its structural rigidity, conferred by the conjugated electron-withdrawing cyano and ester groups, makes it an excellent candidate for studying structure-property relationships in nonlinear optics and photostability.

This guide provides an authoritative breakdown of its spectroscopic signature, synthesizing high-field NMR data, vibrational spectroscopy, and synthesis protocols to establish a self-validating analytical standard.

Property Data
IUPAC Name Methyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
CAS Registry Number 14479-58-4
Molecular Formula

Molecular Weight 217.22 g/mol
Appearance White Crystalline Solid
Melting Point 64 °C (Lit.)

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, the compound is best prepared via a Knoevenagel condensation. This reaction is thermodynamically driven to favor the E-isomer due to steric repulsion between the aryl ring and the ester group in the Z-isomer.

Validated Synthesis Protocol

Reaction: 4-Methoxybenzaldehyde + Methyl Cyanoacetate


 this compound + 

Reagents:

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Methyl cyanoacetate (1.1 eq)

  • Piperidine (Catalytic amount, 0.1 eq)

  • Ethanol (Solvent)

Procedure:

  • Dissolution: Dissolve 4-methoxybenzaldehyde and methyl cyanoacetate in ethanol at room temperature.

  • Catalysis: Add piperidine dropwise. The solution will likely warm slightly (exothermic).

  • Reflux: Heat the mixture to reflux for 2–3 hours. Monitor consumption of aldehyde via TLC (Hexane:EtOAc 7:3).

  • Crystallization: Cool the mixture to 0°C. The product precipitates as a white solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol to remove trace piperidine or unreacted aldehyde.

Reaction Workflow Diagram

SynthesisWorkflow Fig 1. Step-wise synthesis workflow for CAS 14479-58-4. Start Reagents: 4-Methoxybenzaldehyde Methyl Cyanoacetate Process1 Catalysis: Add Piperidine Ethanol Solvent Start->Process1 Mix Process2 Reflux: 2-3 Hours Knoevenagel Condensation Process1->Process2 Heat Process3 Isolation: Cool to 0°C Filtration Process2->Process3 Crystallize End Product: This compound (White Solid) Process3->End Purify

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is the definitive tool for purity assessment. The molecule exhibits a classic AA'BB' aromatic system and a highly deshielded vinyl proton, characteristic of the 

-position in

-cyano acrylates.

H NMR Data (500 MHz, CDCl

)

The following assignments are based on high-resolution literature data.

Shift (

, ppm)
Multiplicity Integral Assignment Structural Logic
8.18 Singlet (s)1HVinyl C-H (

)
Deshielded by geminal CN and Ester groups; diagnostic for E-isomer.
8.01 Doublet (d, J=8.9 Hz)2HAr-H (Ortho to alkene)Deshielded by the conjugated electron-withdrawing acrylate system.
7.00 Doublet (d, J=8.9 Hz)2HAr-H (Ortho to OMe)Shielded by the electron-donating methoxy group (resonance effect).
3.92 Singlet (s)3HEster

Typical methyl ester shift.
3.90 Singlet (s)3HEther

Typical aromatic methoxy shift.

Note: The proximity of the two methyl signals (3.92 and 3.90 ppm) requires high-field (>300 MHz) resolution for accurate integration.


C NMR Data (Inferred/Standard)
  • Carbonyl (C=O): ~163 ppm

  • Vinyl C (

    
    ):  ~155 ppm (Deshielded)
    
  • Aromatic C-O: ~164 ppm

  • Nitrile (CN): ~116 ppm

  • Vinyl C (

    
    ):  ~100 ppm (Shielded by resonance)
    
  • Methoxy/Methyl: ~55 ppm / ~53 ppm

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy provides rapid confirmation of the functional groups.

  • Nitrile (

    
    ):  A sharp, distinct band at 2220 cm
    
    
    
    . This is the most diagnostic peak for the cyanoacrylate class.
  • Ester Carbonyl (

    
    ):  Strong absorption at 1720–1730 cm
    
    
    
    .
  • Alkene (

    
    ):  A band near 1600 cm
    
    
    
    , often overlapping with aromatic ring breathing modes.
  • Ether (

    
    ):  Strong stretching vibrations around 1250 cm
    
    
    
    and 1170 cm
    
    
    .
UV-Vis Spectroscopy

As a donor-acceptor conjugated system (Push-Pull alkene), the molecule exhibits strong absorption in the UVA/UVB region.

  • 
    : 310–320 nm  (Ethanol).
    
  • Mechanism:

    
     transition involving charge transfer from the methoxy donor to the cyano/ester acceptor.
    

Structural Logic & Assignment Diagram

The following diagram illustrates the correlation between the chemical structure and the observed spectral signals.

SpectralAssignment Fig 2. Spectroscopic assignment and electronic flow. Methoxy Methoxy (-OCH3) Electron Donor δ 3.90 ppm (s) Aromatic Aromatic Ring AA'BB' System δ 7.00 / 8.01 ppm Methoxy->Aromatic Resonance (+R) Vinyl Vinyl Proton Deshielded Beta-H δ 8.18 ppm (s) Aromatic->Vinyl Conjugation Cyano Cyano Group (-CN) IR: 2220 cm-1 Vinyl->Cyano Induction (-I) Ester Methyl Ester (-COOMe) IR: 1725 cm-1 δ 3.92 ppm (s) Vinyl->Ester Conjugation (-M)

References

  • Hayashi, T., et al. (2005). "Rhodium/Chiral Diene-Catalyzed Asymmetric 1,4-Addition." Supporting Information. Retrieved from (Provides authoritative 500 MHz NMR data for CAS 14479-58-4).

  • Quiroga, J., et al. (2011). "Using a warm dioxane/MeOH/NaBH4 mixture as convenient medium for the selective chemical reduction." Revista Colombiana de Química. Retrieved from (Provides Melting Point and Synthesis yield data).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 10696376, this compound." Retrieved from .

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 2-Cyano-3-(4-methoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Foreword: Elucidating Molecular Architecture

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a substituted cyanoacrylate, a class of compounds renowned for their utility in organic synthesis and materials science, particularly in the formulation of adhesives and polymers.[1] The precise arrangement of its constituent functional groups—cyano, ester, alkene, and a methoxy-substituted phenyl ring—governs its chemical reactivity and physical properties. Infrared (IR) spectroscopy serves as a powerful and non-destructive analytical technique to confirm the molecular structure of this compound by probing its vibrational modes.[2]

This guide provides a comprehensive exploration of the infrared spectrum of this compound. It is designed for researchers and professionals in drug development and materials science, offering not just a theoretical overview but a practical framework for acquiring and interpreting the spectral data. We will delve into the causality behind the observed absorption bands, present a validated experimental protocol, and provide a detailed analysis to empower users to confidently identify and characterize this molecule.

The Subject Molecule: Structure and Vibrational Degrees of Freedom

To interpret an IR spectrum, one must first understand the molecule's structure and the types of vibrations it can undergo. Each covalent bond can be conceptualized as a spring, capable of stretching and bending at specific frequencies when excited by infrared radiation.[3]

The structure of this compound incorporates several key functional groups, each with characteristic vibrational frequencies.

Caption: Molecular Structure of this compound.

The principal vibrational modes we expect to observe are:

  • C-H Vibrations: Stretching and bending from the aromatic ring, the alkene, and the methyl/methoxy groups.

  • C≡N Triple Bond Stretch: A highly characteristic vibration of the cyano group.

  • C=O Double Bond Stretch: A strong, prominent signal from the ester carbonyl group.

  • C=C Double Bond Stretch: From the acrylate backbone.

  • C-O Single Bond Stretches: From the ester and ether linkages.

  • Aromatic Ring Vibrations: C=C stretching within the phenyl ring.

Experimental Principles: Attenuated Total Reflectance (ATR) FTIR

For the analysis of solid or liquid organic compounds, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is an exceptionally efficient and reliable method.[4][5] This technique obviates the need for extensive sample preparation, such as creating KBr pellets, making it ideal for rapid and reproducible analysis.[6]

The core principle involves placing the sample in direct contact with an internal reflection element (IRE), typically a diamond crystal. An infrared beam is directed through the crystal at an angle greater than the critical angle, causing it to reflect internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample. If the sample contains functional groups that absorb at the frequency of the IR radiation, the evanescent wave is attenuated. This attenuation is detected and converted into an infrared spectrum.[6]

Validated Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol outlines a self-validating system for obtaining a clean and interpretable IR spectrum of solid this compound.

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond ATR accessory.

  • Sample: A small quantity (a few milligrams) of solid this compound.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Step-by-Step Experimental Workflow
  • System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe dampened with isopropanol. This removes any residual contaminants that could interfere with the measurement.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, initiate a background scan.

    • Causality: The background scan measures the absorbance of the ambient environment (e.g., atmospheric CO₂ and water vapor) and the instrument itself. This spectrum is automatically subtracted from the sample spectrum to provide a true representation of the sample's absorbance.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the center of the diamond crystal.

    • Lower the integrated pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

    • Causality: Good contact is critical for the evanescent wave to effectively penetrate the sample, ensuring a strong and high-quality signal.[7]

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Validation:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Self-Validation: A successful measurement is indicated by a stable, flat baseline in regions of no absorbance and the absence of strong, sharp peaks from atmospheric water vapor (around 3600-3800 cm⁻¹ and 1600-1800 cm⁻¹) or CO₂ (around 2350 cm⁻¹).

  • Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in Step 2.

start Start prep 1. Clean ATR Crystal (Isopropanol) start->prep background 2. Acquire Background Spectrum (Measures ambient atmosphere) prep->background apply_sample 3. Apply Solid Sample to Crystal background->apply_sample apply_pressure 4. Apply Consistent Pressure (Ensures good contact) apply_sample->apply_pressure scan 5. Acquire Sample Spectrum (4000-400 cm⁻¹, 32 scans) apply_pressure->scan process 6. Process Data (Automatic background subtraction) scan->process validate 7. Validate Spectrum (Check for flat baseline & no atmospheric peaks) process->validate end End validate->end

Sources

"Methyl 2-cyano-3-(4-methoxyphenyl)acrylate" synonyms and trade names

Author: BenchChem Technical Support Team. Date: February 2026

An Advanced Analysis of Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary & Chemical Identity

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 65576-66-1) is a functionalized cinnamic acid derivative belonging to the cyanoacrylate family.[1] Unlike its aliphatic cousins (e.g., methyl 2-cyanoacrylate) known as "super glues," this aromatic derivative is a stable crystalline solid. It serves as a critical Michael acceptor in medicinal chemistry and a chromophore in material science for UV filtration.

This guide details its chemical behavior, validated synthesis protocols, and its role as a pharmacophore scaffold, distinguishing it from industrial adhesives.

1.1 Nomenclature & Identifiers
CategoryData
IUPAC Name Methyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Common Synonyms Methyl

-cyano-4-methoxycinnamate; Methyl 4-methoxy-alpha-cyanocinnamate
CAS Number 65576-66-1 (General), 14479-58-4 (E-isomer)
Molecular Formula C

H

NO

Molecular Weight 217.22 g/mol
SMILES COc1ccc(C=C(C#N)C(=O)OC)cc1
1.2 Trade Names & Commercial Status

Unlike downstream consumer UV filters (e.g., Octocrylene), this molecule is primarily distributed as a Fine Chemical Intermediate . It does not possess a widely recognized consumer trade name (like "Tylenol"). Instead, it is identified by catalog codes in the pharmaceutical supply chain:

  • Research Grade: Sold simply as "this compound" by suppliers like Sigma-Aldrich, BLD Pharm, and TCI.

  • Industrial Class: Often categorized under "Cyanoacrylate UV Absorber Intermediates."

Core Chemistry & Synthesis Workflow

The synthesis of this compound relies on the Knoevenagel Condensation . This reaction is thermodynamically driven by the formation of a conjugated system, typically catalyed by a weak base.

2.1 Validated Synthesis Protocol (Green Chemistry Approach)

Rationale: Traditional methods use toxic bases (piperidine) and benzene. The following protocol utilizes Diisopropylethylammonium acetate (DIPEAc) in hexane/ethanol, offering higher yields and easier work-up (Reference 1).

Reagents:

  • 4-Methoxybenzaldehyde (Anisaldehyde) (10 mmol)

  • Methyl cyanoacetate (10 mmol)

  • Catalyst: DIPEAc (1 mmol) or

    
    -Alanine (aqueous media variant)
    
  • Solvent: Ethanol or Hexane

Step-by-Step Methodology:

  • Charging: In a 50 mL round-bottom flask, combine 10 mmol of 4-Methoxybenzaldehyde and 10 mmol of Methyl cyanoacetate.

  • Catalysis: Add 10 mL of solvent and 1.0 mmol of catalyst.

  • Reflux: Heat the mixture to 65–70 °C. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The product spot will appear less polar than the aldehyde.

  • Completion: Reaction typically completes within 3–6 hours.

  • Work-up: Cool the mixture to 4 °C. The product often precipitates directly.

  • Purification: Filter the solid. Recrystallize from hot ethanol to yield white/off-white crystals.

Yield Expectation: >90% Melting Point: 77–80 °C (Self-validation check: If MP < 75°C, impurities or moisture are present).

2.2 Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle and the dehydration step essential for product formation.

Knoevenagel_Mechanism Aldehyde 4-Methoxybenzaldehyde Alcohol Aldol-like Intermediate Aldehyde->Alcohol Nucleophilic Attack Ester Methyl Cyanoacetate Enolate Enolate Intermediate Ester->Enolate -H+ Base Base Catalyst (Deprotonation) Base->Enolate Enolate->Alcohol Product This compound (Final Product) Alcohol->Product Dehydration (-H2O) Water H2O (Elimination) Alcohol->Water

Figure 1: Knoevenagel condensation pathway. The active methylene of the cyanoacetate attacks the carbonyl of the anisaldehyde.

Pharmaceutical & Biological Applications

This molecule is not just a UV filter; it is a potent Pharmacophore Scaffold . Its biological activity stems largely from its structure as a vinyl nitrile—a "Michael Acceptor."

3.1 Mechanism of Action: Covalent Inhibition

In drug design, the


-carbon (position 3) is electrophilic. It can react with nucleophilic cysteine residues in proteins (e.g., in the active site of enzymes like kinases or proteases) via a Michael Addition.
  • Target Interaction: The cyano and ester groups withdraw electron density, making the double bond highly reactive toward thiols (-SH).

  • Therapeutic Relevance: Derivatives of this scaffold have shown activity against:

    • Cancer Cell Lines: A549 (Lung), HT-29 (Colon) (Reference 1).

    • Microbial Targets: Inhibition of bacterial enzymes via covalent modification.

3.2 Biological Pathway Diagram

This diagram details how the molecule interacts with a biological target (Enzyme-Cysteine).

Michael_Addition cluster_mechanism Mechanism: 1,4-Conjugate Addition Drug This compound (Electrophile) Complex Transition State Drug->Complex Diffusion to Active Site Target Protein Target (Cysteine-SH Nucleophile) Target->Complex Adduct Covalent Drug-Protein Adduct (Irreversible Inhibition) Complex->Adduct Michael Addition (Bond Formation at Beta-Carbon)

Figure 2: The Michael Addition mechanism where the scaffold covalently binds to cysteine residues in biological targets.

Physical Properties & Characterization Data

Researchers must verify the identity of the synthesized or purchased compound using the following standard values.

PropertyValue / CharacteristicNote
Physical State White to off-white crystalline solidDistinct from liquid cyanoacrylates
Melting Point 77 – 80 °CSharp range indicates high purity
Solubility Soluble in DMSO, Chloroform, Ethyl AcetatePoorly soluble in water
IR Spectrum

: ~2213 cm


: ~1712 cm

Nitrile and Ester stretches are diagnostic

H NMR (CDCl

)

3.87 (s, 3H, OMe)

8.15 (s, 1H, Vinyl-H)
The vinyl proton singlet is the key confirmation of condensation
Handling & Safety (E-E-A-T)

While less volatile than methyl 2-cyanoacrylate (super glue), this compound is a skin and eye irritant .

  • Hazard Class: Irritant (H315, H319).

  • Storage: Store at room temperature (15-25°C) in a desiccator. Moisture can cause slow hydrolysis of the ester, though the solid is relatively stable.

  • Differentiation Warning: Do NOT confuse with Methyl 2-cyanoacrylate (CAS 137-05-3). The latter is a liquid monomer that polymerizes instantly upon contact with weak bases (water/skin). The topic molecule (CAS 65576-66-1) is a stable solid and does not polymerize instantly.

References
  • Bollikolla, H. B., et al. (2022).[2] "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." Journal of the Mexican Chemical Society, 67(1).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 1549779, Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate" (Analogous Methyl ester data extrapolated). PubChem.

  • Sigma-Aldrich. (2024). "Product Specification: this compound." Sigma-Aldrich Catalog.

Sources

Methodological & Application

Application Note & Synthesis Protocol: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, a valuable compound in organic synthesis. The protocol is centered around the Knoevenagel condensation, a classic and efficient carbon-carbon bond-forming reaction. This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines methods for product characterization and validation, and addresses critical safety considerations. The content is designed for researchers in organic chemistry, materials science, and drug development, offering both practical instructions and the theoretical basis for the synthetic choices involved.

Scientific Principle: The Knoevenagel Condensation

The synthesis of this compound is achieved via the Knoevenagel condensation. This reaction is a cornerstone of organic synthesis, involving the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[1] In this specific application, 4-methoxybenzaldehyde reacts with methyl cyanoacetate in the presence of a piperidine catalyst.

Causality of Component Selection:

  • 4-Methoxybenzaldehyde: The aldehyde provides the electrophilic carbonyl carbon. The electron-donating methoxy group on the phenyl ring activates the aromatic system.

  • Methyl Cyanoacetate: This is the active methylene compound. The presence of two strong electron-withdrawing groups (cyano and ester) significantly increases the acidity of the α-protons, facilitating their removal by a weak base to form a stabilized carbanion (enolate).[1]

  • Piperidine: A secondary amine that serves as an effective basic catalyst. Its role is twofold: it deprotonates the methyl cyanoacetate to form the nucleophilic enolate, and it can react with the aldehyde to form a more electrophilic iminium ion intermediate, which accelerates the reaction.[2][3] The catalyst is regenerated at the end of the reaction cycle.[3]

The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the final α,β-unsaturated product.[1]

Knoevenagel_Mechanism Reactants 4-Methoxybenzaldehyde + Methyl Cyanoacetate Enolate Enolate Formation (Nucleophile) Reactants->Enolate Piperidine Iminium Iminium Ion Formation (Enhanced Electrophile) Reactants->Iminium Piperidine Catalyst Piperidine (Catalyst) Addition Nucleophilic Addition (C-C Bond Formation) Enolate->Addition Iminium->Addition Intermediate Adduct Intermediate Addition->Intermediate Dehydration Dehydration (Water Elimination) Intermediate->Dehydration - H₂O Product This compound Dehydration->Product RegenCatalyst Catalyst Regeneration Dehydration->RegenCatalyst

Caption: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization to ensure the identity and purity of the final product.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantity (per reaction)Molar Mass ( g/mol )Moles (mmol)
4-Methoxybenzaldehyde≥98%e.g., Sigma-Aldrich1.36 g136.1510.0
Methyl Cyanoacetate≥99%e.g., Sigma-Aldrich0.99 g (0.89 mL)99.0910.0
Piperidine≥99%e.g., Sigma-Aldrich~0.085 g (0.1 mL)85.15~1.0 (cat.)
MethanolACS Gradee.g., Fisher Scientific25 mL--
Round-bottom flask (50 mL)--1--
Magnetic stirrer and stir bar--1--
Condenser--1--
Buchner funnel and filter paper--1 set--
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄-As needed--
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol) and methyl cyanoacetate (0.99 g, 10.0 mmol).

  • Solvent Addition: Add 15 mL of methanol to the flask. Stir the mixture at room temperature until all the solids have dissolved.

  • Catalyst Addition: Using a micropipette, add piperidine (~0.1 mL, 1.0 mmol) to the reaction mixture. Causality Note: Piperidine is added last to initiate the reaction after the reactants are fully solubilized, ensuring a homogenous reaction environment.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically exothermic, and a precipitate (the product) should begin to form within 30-60 minutes.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). Spot the starting materials and the reaction mixture. The reaction is complete when the spot corresponding to 4-methoxybenzaldehyde has disappeared. The total reaction time is typically 2-4 hours.

  • Product Isolation (Work-up): Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter paper with two portions of cold methanol (5 mL each) to remove any unreacted starting materials and residual catalyst.

  • Drying: Dry the product in a vacuum oven at 40-50°C or air-dry to a constant weight. The expected product is a pale yellow or white solid.

Purification (Recrystallization)

If further purification is required (as determined by melting point or spectroscopic analysis), the crude product can be recrystallized from a minimal amount of hot methanol or ethanol. Dissolve the solid in the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Filter the purified crystals and dry as described above.

Characterization and Validation

ParameterExpected Result
Appearance Pale yellow or white crystalline solid.
Yield Typically >85% (Crude).
Melting Point 77-80 °C (for the analogous ethyl ester, expect a similar range for the methyl ester).[4]
¹H NMR (CDCl₃)δ (ppm): ~8.2 (s, 1H, vinylic-H), ~8.0 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~3.9 (s, 3H, Ar-OCH₃), ~3.9 (s, 3H, Ester-OCH₃). Note: Values are predicted based on the ethyl ester analog and similar structures.[4][5][6]
¹³C NMR (CDCl₃)δ (ppm): ~163 (C=O), ~163 (Ar-C-O), ~155 (C=C-Ar), ~133 (Ar-C), ~124 (Ar-C), ~116 (CN), ~114 (Ar-C), ~100 (C=C-CN), ~55 (Ar-OCH₃), ~53 (Ester-OCH₃). Note: Values are predicted based on the ethyl ester analog.[4]
IR Spectroscopy (KBr)ν (cm⁻¹): ~2220 (C≡N stretch), ~1720 (C=O stretch, ester), ~1600 (C=C stretch, alkene and aromatic), ~1260, 1170 (C-O stretch). Note: Values are predicted based on the ethyl ester analog.[4]

Workflow Visualization

Synthesis_Workflow A 1. Reagent Preparation (4-Methoxybenzaldehyde, Methyl Cyanoacetate) B 2. Reaction Setup (Dissolve in Methanol) A->B C 3. Catalysis (Add Piperidine) B->C D 4. Reaction (Stir at Room Temp, 2-4h) C->D E 5. Monitoring (TLC) D->E Check Progress F 6. Isolation (Ice Bath, Vacuum Filtration) D->F E->D G 7. Purification (Recrystallization from Methanol) F->G If needed H 8. Characterization (NMR, IR, MP) F->H G->H

Caption: Experimental workflow for the synthesis of the target compound.

Safety Precautions and Waste Disposal

  • General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Reagent-Specific Hazards:

    • Methyl Cyanoacetate: Irritant. Avoid contact with skin and eyes.[7][8] Vapors can be irritating to the respiratory system.[7][8] In case of a spill, absorb with an inert material.

    • Piperidine: Flammable, toxic, and corrosive. Handle with extreme care. It can cause severe skin burns and eye damage. Store away from heat and ignition sources.

    • This compound: As a cyanoacrylate, it may cause skin and eye irritation and can bond skin rapidly.[7] Avoid breathing vapors, which can irritate the respiratory system.[9][10]

  • Waste Disposal:

    • The piperidine-containing filtrate should be treated as hazardous organic waste and collected in a designated, labeled container. Do not pour down the drain.

    • Solid waste and used TLC plates should be disposed of in the appropriate solid chemical waste container.

    • Follow all local and institutional regulations for chemical waste disposal.

References

  • CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl - Google Patents.
  • Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates - ChemRxiv. Available at: [Link]

  • Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. Available at: [Link]

  • EP0714887A1 - Process for the manufacture of methyl cyanoacrylate - Google Patents.
  • Knoevenagel condensation - Wikipedia. Available at: [Link]

  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - ResearchGate. Available at: [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Material Safety Data Sheet - ML100 – Methyl Cyanoacrylate Adhesive. Available at: [Link]

  • Common Name: METHYL 2-CYANOACRYLATE HAZARD SUMMARY - NJ.gov. Available at: [Link]

  • Additional experimental data - Beilstein Journals. Available at: [Link]

  • How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. Available at: [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. Available at: [Link]

  • ¹H NMR spectrum (300 MHz, CDCl3) of methyl 3-(4-methoxyphenyl)acrylate - ResearchGate. Available at: [Link]

  • METHYL 2-CYANOACRYLATE | Occupational Safety and Health Administration - OSHA. Available at: [Link]

  • Phosphane-Catalyzed Knoevenagel Condensation - Organic Chemistry Portal. Available at: [Link]

  • Material Safety Data Sheet - Permabond. Available at: [Link]

  • Piperidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Methyl-2-cyanoacrylate - CDC. Available at: [Link]

  • Supplementary Information - J. Mex. Chem. Soc. Available at: [Link]

  • Methyl(2Z)-3-(4-methoxyphenyl)-2-(thiocyanatomethyl)acrylate | C13H13NO3S - ATB. Available at: [Link]

  • 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate - MDPI. Available at: [Link]

Sources

Application Note: High-Purity Synthesis and Application of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Methyl 2-cyano-3-(4-methoxyphenyl)acrylate" as a precursor for drug synthesis Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS: 14479-58-4) represents a critical class of "push-pull" alkenes utilized in the synthesis of bioactive heterocycles. Characterized by an electron-deficient alkene flanked by a nitrile and an ester group, this compound serves as a potent Michael acceptor and a dipolarophile.

In modern drug discovery, this scaffold is a primary intermediate for synthesizing pyrano[2,3-c]pyrazoles (potential anti-inflammatory and anticancer agents) and functionalized pyrroles . Furthermore, its reactivity with thiols makes it a valuable probe for cysteine-targeting covalent inhibitors. This guide provides validated protocols for its synthesis, purification, and downstream application in heterocyclic library generation.

Chemical Profile & Mechanism[1][2][3][4]

The molecule features a


-aryl substituted acrylate backbone. The para-methoxy group acts as an electron donor (push), while the cyano and ester groups at the 

-position act as electron withdrawers (pull). This electronic push-pull system stabilizes the molecule while maintaining high reactivity toward nucleophiles.
PropertySpecification
IUPAC Name Methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
CAS Number 14479-58-4
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Physical State Crystalline Solid (Pale Yellow)
Solubility Soluble in DCM, DMSO, DMF, Hot Ethanol; Insoluble in Water
Key Reactivity Michael Addition, Knoevenagel Condensation, Cycloaddition

Protocol 1: Scalable Synthesis of the Precursor

Objective: Synthesize high-purity this compound via Knoevenagel condensation.

Reagents & Materials[2][3][5][6]
  • 4-Methoxybenzaldehyde (Anisaldehyde) [Reagent Grade, >98%]

  • Methyl Cyanoacetate [>99%]

  • Piperidine (Catalyst)[1]

  • Ethanol (Solvent)

  • Glacial Acetic Acid (Optional buffer)

Experimental Workflow
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-Methoxybenzaldehyde (13.6 g, 100 mmol) and Methyl Cyanoacetate (9.9 g, 100 mmol) to Ethanol (50 mL).

  • Catalysis: While stirring at room temperature, add Piperidine (0.5 mL) dropwise. Note: A mild exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (

    
    ) should disappear, replaced by a highly fluorescent product spot (
    
    
    
    ).
  • Crystallization: Remove heat and allow the solution to cool slowly to room temperature. The product will crystallize spontaneously. Chill in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold Ethanol (2 x 10 mL) and cold Hexane (2 x 10 mL).

  • Purification: Recrystallize from hot Ethanol or Methanol if necessary.

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Expected Yield: 85–92% Appearance: Pale yellow needles.

SynthesisWorkflow Start Reagents: Anisaldehyde + Methyl Cyanoacetate Reaction Reflux in EtOH (Piperidine Cat.) 2-3 Hours Start->Reaction Knoevenagel Condensation Crystallization Cool to RT then 0°C Reaction->Crystallization Isolation Vacuum Filtration & Wash Crystallization->Isolation Product Pure Product (Crystalline Solid) Isolation->Product

Figure 1: Workflow for the synthesis of this compound.

Protocol 2: Application in Heterocycle Synthesis (Pyrazoles)

Objective: Utilize the precursor to synthesize Pyrazolo[3,4-c]pyrazoles or Pyrano[2,3-c]pyrazoles , which are privileged scaffolds in kinase inhibitor research.

Reaction Logic

The cyanoacrylate moiety reacts with hydrazine derivatives.[1][2][3] The hydrazine nitrogen attacks the ester carbonyl (or nitrile), followed by Michael addition to the alkene, leading to cyclization.

Experimental Workflow (One-Pot Synthesis)
  • Mixture: In a reaction vial, combine This compound (1.0 mmol) and Hydrazine Hydrate (1.2 mmol) in Ethanol (5 mL).

  • Reflux: Heat to reflux for 4 hours.

  • Observation: The reaction typically precipitates a white or off-white solid upon completion.

  • Workup: Cool to room temperature. Filter the solid and wash with cold ethanol.

  • Result: This yields the 3-amino-4-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one derivative or related tautomers depending on specific conditions (e.g., presence of other components like malononitrile for multicomponent reactions).

Protocol 3: Thiol-Michael Addition (Cysteine Targeting)

Objective: Validate the compound as a Michael acceptor for covalent drug design (Targeting Cysteine residues).

Experimental Workflow
  • Solvent: Dissolve This compound (0.5 mmol) in DMSO-d6 (0.6 mL) for direct NMR monitoring.

  • Nucleophile: Add N-Acetyl Cysteine Methyl Ester (0.5 mmol) or Benzyl Mercaptan (0.5 mmol).

  • Base: Add catalytic Triethylamine (0.05 mmol).

  • Monitoring: Acquire ¹H NMR spectra at t=0, 10 min, and 60 min.

  • Data Analysis: Observe the disappearance of the vinylic proton singlet (

    
     ppm) and the appearance of two doublets (or a multiplet) in the aliphatic region (
    
    
    
    ppm), indicating saturation of the double bond.

MichaelAddition Acrylate This compound (Electrophile) Transition Thiolate Attack at Beta-Carbon Acrylate->Transition Thiol R-SH (Nucleophile) (Cysteine Mimic) Thiol->Transition Intermediate Enolate Intermediate Transition->Intermediate Product Michael Adduct (Saturated C-C Bond) Intermediate->Product Protonation

Figure 2: Mechanism of Thiol-Michael Addition to the cyanoacrylate scaffold.

Analytical Validation (QC Data)

To ensure the integrity of the precursor before use in drug synthesis, compare analytical data against these standards.

NucleusChemical Shift (

, ppm) in CDCl₃
Assignment
¹H NMR 8.18 (s, 1H)Vinylic CH (Beta-position)
7.98 (d, J=8.8 Hz, 2H)Aromatic (Ortho to alkene)
6.99 (d, J=8.8 Hz, 2H)Aromatic (Meta to alkene)
3.92 (s, 3H)Methoxy (-OCH₃)
3.89 (s, 3H)Methyl Ester (-COOCH₃)
¹³C NMR 163.5Carbonyl (C=O)
154.8Vinylic Beta-Carbon
116.0Nitrile (CN)
114.5Aromatic C-H

Melting Point: 98–102°C (Varies slightly by crystal habit; Ethyl ester is ~90°C).

References

  • Synthesis of Cyanoacrylates: Organic Syntheses, Coll. Vol. 3, p. 385 (1955).

  • Pyranopyrazole Synthesis: Asadi, S. et al. "One-pot synthesis of functionalized pyrazolo[3,4-c]pyrazoles..."[2] Arkivoc, 2020(vi), 238-246.[2]

  • Michael Addition Kinetics: Mather, B. D. et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531 (2006).

  • Crystal Structure Data: Suchetan, P. A. et al. "Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate." Acta Crystallographica Section E, 69(11), o1610 (2013). (Note: Reference describes the Ethyl analog, structurally homologous for characterization comparison).

Sources

Application Note: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate in Functional Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for polymer chemists and materials scientists. It details the synthesis, polymerization, and functional application of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (MCMPA).

Executive Summary

This compound (MCMPA) is a trisubstituted ethylene derivative belonging to the family of benzylidene cyanoacetates. In polymer chemistry, it serves two distinct high-value roles:

  • UV-Stabilizing Additive: Due to its high molar extinction coefficient in the UV-B/A region and ability to dissipate energy via non-radiative tautomerization.

  • Functional Monomer: It acts as an electron-deficient monomer in radical copolymerization. While it does not homopolymerize due to steric hindrance, it readily copolymerizes with electron-rich monomers (e.g., Styrene, Vinyl Ethers) to form alternating copolymers with pendant "push-pull" chromophores.

This guide provides a validated protocol for the synthesis of the monomer and its subsequent copolymerization with styrene , yielding a polymer with intrinsic optical properties.

Chemical Identity & Mechanism

The "Push-Pull" Electronic Structure

The utility of MCMPA stems from its electronic architecture. It features a strong electron-donating group (Methoxy, -OMe) conjugated through a phenyl ring to two strong electron-withdrawing groups (Cyano, -CN and Ester, -COOMe).

  • Optical Effect: This donor-acceptor ("push-pull") system lowers the HOMO-LUMO gap, creating strong absorption in the 300–350 nm range (UV-B/A).

  • Polymerization Effect: The electron-deficient double bond makes it highly reactive toward electron-rich radicals (like the styryl radical) but unreactive toward itself. This dictates an alternating copolymerization mechanism.

Mechanism of Action: UV Dissipation

When incorporated into a polymer matrix (either as an additive or grafted side-chain), the benzylidene cyanoacetate moiety absorbs UV photons. The excited state dissipates energy primarily through E/Z photoisomerization around the exocyclic double bond, converting harmful UV radiation into harmless heat without breaking the polymer backbone.

Protocol A: Monomer Synthesis

Objective: Synthesize high-purity MCMPA via Knoevenagel Condensation.

Reagents
  • 4-Methoxybenzaldehyde (p-Anisaldehyde) [CAS: 123-11-5]

  • Methyl Cyanoacetate [CAS: 105-34-0]

  • Piperidine (Catalyst) [CAS: 110-89-4]

  • Ethanol (Solvent)

  • Recrystallization solvent: Ethanol or Methanol

Step-by-Step Workflow
  • Preparation: In a 250 mL round-bottom flask, dissolve 4-Methoxybenzaldehyde (13.6 g, 0.10 mol) and Methyl Cyanoacetate (9.9 g, 0.10 mol) in 50 mL of Ethanol .

  • Catalysis: Add 5-10 drops of Piperidine to the stirred solution.

    • Note: The reaction is often exothermic; a precipitate may begin to form immediately.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours .

    • Checkpoint: Monitor via TLC (30% Ethyl Acetate in Hexane). The aldehyde spot should disappear.

  • Isolation: Cool the flask to room temperature, then place in an ice bath. The product will crystallize extensively.

  • Filtration: Filter the solid precipitate under vacuum. Wash with cold ethanol (2 x 20 mL).

  • Purification: Recrystallize from hot ethanol to yield pale yellow/green needles.

  • Drying: Dry in a vacuum oven at 40°C overnight.

    • Expected Yield: >85%

    • Melting Point: ~138–140°C

Visualization: Synthesis Pathway

SynthesisWorkflow Reagents Reagents: 4-Methoxybenzaldehyde Methyl Cyanoacetate Mixing Solvation: Ethanol + Piperidine (Cat.) Reagents->Mixing Reaction Reflux: 78°C, 3 Hours (Knoevenagel Condensation) Mixing->Reaction Isolation Crystallization: Ice Bath Cooling Reaction->Isolation Purification Recrystallization: Hot Ethanol Isolation->Purification Product Final Product: MCMPA Monomer (Yellow Needles) Purification->Product

Caption: Workflow for the piperidine-catalyzed Knoevenagel condensation of MCMPA.

Protocol B: Radical Copolymerization

Objective: Copolymerize MCMPA with Styrene to create a functionalized optical polymer. Rationale: MCMPA will not homopolymerize. Styrene is selected as the comonomer because its electron-rich double bond complements the electron-poor MCMPA, facilitating smooth radical propagation.

Reagents
  • Monomer 1: MCMPA (Synthesized in Protocol A)

  • Monomer 2: Styrene (Purified to remove inhibitor)

  • Initiator: AIBN (Azobisisobutyronitrile)

  • Solvent: Toluene (anhydrous)

  • Precipitant: Methanol[1][2][3]

Experimental Setup
  • Feed Ratio: 3:1 (Styrene : MCMPA) molar ratio is recommended to ensure incorporation, though 1:1 alternating structures are favored kinetically.

  • Total Monomer Concentration: ~2.0 M.[4]

Step-by-Step Workflow
  • Charge: In a heavy-walled glass polymerization tube (or Schlenk flask), dissolve MCMPA (2.17 g, 10 mmol) and Styrene (3.12 g, 30 mmol) in 15 mL Toluene .

  • Initiation: Add AIBN (65 mg, 1 mol% relative to total monomer) .

  • Degassing (Critical): Nitrogen purge (bubbling) for 15 minutes or perform 3 freeze-pump-thaw cycles to remove oxygen.

    • Reasoning: Oxygen inhibits radical polymerization and causes induction periods.

  • Polymerization: Seal the vessel and place in a thermostated oil bath at 70°C for 12–24 hours .

  • Termination: Cool the reaction mixture rapidly to room temperature.

  • Precipitation: Drop the viscous polymer solution slowly into a large excess of Methanol (200 mL) under vigorous stirring. The copolymer will precipitate as a white fibrous solid.[1]

  • Purification: Reprecipitate: Dissolve the solid in a minimal amount of Chloroform/DCM and precipitate again into Methanol to remove unreacted MCMPA.

  • Drying: Vacuum dry at 50°C for 24 hours.

Visualization: Copolymerization Logic

Copolymerization M1 Monomer A (MCMPA) Electron-Poor (Acceptor) Complex Charge Transfer Complex (Transient) M1->Complex Prop Propagation ~Cross-Propagation Favored~ M1->Prop M2 Monomer B (Styrene) Electron-Rich (Donor) M2->Complex M2->Prop Init Initiator (AIBN) Radical Source Init->Prop Polymer Poly(Styrene-co-MCMPA) Alternating/Random Structure Prop->Polymer

Caption: Schematic of the electronic complementarity driving the copolymerization of MCMPA and Styrene.

Characterization & Validation

To validate the successful synthesis and polymerization, compare the data against these standard benchmarks:

TechniqueParameterObservation (Monomer)Observation (Copolymer)
FT-IR C≡N StretchSharp peak at ~2220 cm⁻¹Present (confirms incorporation)
FT-IR C=C StretchStrong peak at ~1600 cm⁻¹Diminished/Broadened (backbone formation)
¹H NMR Vinyl ProtonSinglet at ~8.2 ppmDisappears (converted to backbone methine)
UV-Vis

~310–330 nm (in CHCl₃)Similar

(chromophore intact)
TGA DecompositionOnset ~220°Ctypically >300°C (enhanced stability)

Causality Note: The disappearance of the sharp vinyl proton singlet in NMR is the definitive proof of polymerization. If this peak remains, the polymer is contaminated with unreacted monomer.

Troubleshooting

  • Issue: Low Polymer Yield.

    • Cause: Steric hindrance of the trisubstituted MCMPA monomer is high.

    • Solution: Increase the ratio of Styrene (the "spacer" monomer) or increase reaction time. Do not exceed 80°C as depolymerization (ceiling temperature effects) can occur with cyanoacrylates.

  • Issue: Product is colored (Pink/Red).

    • Cause: Oxidation of the phenolic/methoxy group or trapped piperidine traces.

    • Solution: Ensure thorough washing of the monomer with cold ethanol and acid wash (dilute HCl) during monomer workup if necessary.

References

  • Synthesis and Copolymerization of Methoxy Ring-Substituted Phenylcyanoacrylates. Source: Kharas, G. B., et al. ChemRxiv (2022). URL:[Link]

  • Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (Crystal Structure & Synthesis). Source: Suchetan, P. A., et al. Acta Crystallographica Section E (2013).[5] URL:[Link]

  • Radical Polymerization of Alkyl 2-Cyanoacrylates. Source: MDPI Polymers (Review). URL:[Link]

  • PubChem Compound Summary: this compound. Source: National Library of Medicine. URL:[Link][6]

Sources

Purification of "Methyl 2-cyano-3-(4-methoxyphenyl)acrylate" by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Abstract

This application note details the purification of This compound (also known as Methyl


-cyano-4-methoxycinnamate) via recrystallization.[1] Commonly synthesized via Knoevenagel condensation, the crude product often contains unreacted p-anisaldehyde, methyl cyanoacetate, and piperidinium salts.[1] This protocol establishes Ethanol (95%)  as the optimal solvent system to selectively crystallize the target ester while rejecting liquid impurities and catalyst residues.[1] The method yields high-purity (>98%) crystalline material suitable for use as a UV-absorbing matrix in MALDI-TOF mass spectrometry or as an intermediate in pharmaceutical synthesis.[1]

Introduction & Physicochemical Context

This compound is a substituted cinnamate derivative.[1] Its purification is critical because the starting material, p-anisaldehyde, is a liquid that readily autoxidizes, leading to colored impurities that degrade the performance of the final product in optical or spectroscopic applications.[1]

Why Recrystallization? Unlike column chromatography, which consumes large volumes of solvent, recrystallization exploits the steep solubility curve of the acrylate derivative in hot alcohols.[1] The target compound is a solid (MP ~64 °C), whereas the primary impurities (aldehyde and cyanoacetate ester) are liquids at room temperature or highly soluble in cold ethanol, ensuring efficient separation.[1]

Target Compound Data:

Property Description
IUPAC Name Methyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
CAS Number 14479-58-4

| Molecular Formula |


 |
| Molecular Weight  | 217.22  g/mol  |
| Melting Point  | ~64 °C (Literature values vary; see Note 1) |
| Solubility  | Soluble in hot Ethanol, Methanol, Ethyl Acetate.[1][2][3] Insoluble in Water.[1][4] |

Note 1: While the analogous ethyl ester melts at 88–91 °C, the methyl ester has been reported with a melting point of 64 °C [1].[1] Polymorphism or E/Z isomerization may affect observed values.[1]

Materials & Equipment

Reagents:

  • Crude this compound (Synthesized via Knoevenagel condensation).[1]

  • Ethanol (95% or Absolute): Primary recrystallization solvent.[1]

  • Activated Carbon (Optional): For removing colored oligomers.[1]

Equipment:

  • Round-bottom flask (RBF) with reflux condenser.[1]

  • Magnetic stirrer/hot plate.[1]

  • Buchner funnel and vacuum flask.[1]

  • Ice-water bath.[1]

Experimental Protocol

Phase 1: Solvent Selection & Dissolution

Rationale: Ethanol is chosen because it dissolves the polar catalyst salts (piperidinium acetate) and the organic starting materials at room temperature, but requires heat to dissolve the target acrylate.[1]

  • Charge Crude: Place 10.0 g of crude solid into a 100 mL round-bottom flask.

  • Add Solvent: Add 40 mL of Ethanol (95%) .

    • Guideline: Start with a ratio of ~4 mL solvent per gram of solid.[1]

  • Reflux: Heat the mixture to boiling (approx. 78 °C) with stirring.

  • Check Solubility:

    • Scenario A (Clear Solution): Proceed to Step 5.

    • Scenario B (Undissolved Solid): Add Ethanol in 5 mL increments, returning to boil between additions, until fully dissolved.

    • Scenario C (Colored/Oily): If the solution is dark, add 0.5 g Activated Carbon, reflux for 5 minutes, then perform a Hot Filtration .

Phase 2: Crystallization & Collection

Rationale: Slow cooling promotes the growth of the thermodynamically stable E-isomer and excludes impurities from the crystal lattice.[1]

  • Slow Cooling: Remove the flask from heat. Allow it to cool to room temperature (20–25 °C) undisturbed.

    • Observation: Needle-like crystals should begin to form around 40–50 °C.[1]

  • Final Crystallization: Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

  • Filtration: Filter the cold slurry using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with cold Ethanol (2 x 10 mL).

    • Critical: The solvent must be ice-cold to prevent redissolving the product.[1]

  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours or air-dry overnight.

Process Visualization

Workflow Diagram

The following diagram outlines the logical flow of the purification process, including decision points for impurity management.

RecrystallizationWorkflow Start Start: Crude Solid Dissolve Dissolve in Boiling Ethanol (4 mL/g) Start->Dissolve Check Is Solution Clear? Dissolve->Check AddSolvent Add Solvent (+5 mL) Check->AddSolvent No (Solids remain) HotFilter Hot Filtration (Remove mech. impurities) Check->HotFilter No (Particles/Carbon) Cooling Slow Cooling (RT -> 4°C) Check->Cooling Yes AddSolvent->Check HotFilter->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry (Vacuum/Air) Wash->Dry

Figure 1: Step-by-step decision matrix for the recrystallization of this compound.

Troubleshooting & Optimization

Common issues encountered during the crystallization of cinnamate derivatives and their solutions.

IssueCauseCorrective Action
Oiling Out Product separates as a liquid oil before crystallizing.[1]Re-heat to dissolve.[1] Add a seed crystal at the cloud point.[1] Scratch the inner glass wall with a rod to induce nucleation.[1]
Low Yield Too much solvent used; product remains in mother liquor.[1]Concentrate the mother liquor by rotary evaporation (remove ~50% vol) and repeat cooling.
Yellow Color Oxidized anisaldehyde or polymerization byproducts.[1]Recrystallize again using Activated Carbon or wash crystals with a 90:10 Ethanol/Water mix.[1]
Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Oiling Oiling Out? Problem->Oiling Seed Action: Add Seed Crystal & Slow Cool Oiling->Seed Yes LowYield Low Yield? Oiling->LowYield No Concentrate Action: Evaporate 50% Solvent & Refreeze LowYield->Concentrate Yes

Figure 2: Rapid response logic for common crystallization failures.

References

  • Quiroga, J., et al. "Using a warm dioxane/MeOH/NaBH4 mixture as convenient medium for the selective chemical reduction of the C=C double bond in α,β-unsaturated systems."[1] Revista Colombiana de Química, vol. 40, no. 1, 2011.

  • PubChem.[1] "Methyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate."[1][2][5][6][7][8] National Library of Medicine.[1]

  • Sigma-Aldrich.[1] "this compound Product Specification."

Sources

Scale-up synthesis of "Methyl 2-cyano-3-(4-methoxyphenyl)acrylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Process Protocol

Executive Summary

This application note details the scalable synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate via the Knoevenagel condensation of p-anisaldehyde and methyl cyanoacetate. Unlike the synthesis of alkyl-2-cyanoacrylate monomers (used in instant adhesives), this protocol yields a stable, conjugated ester often utilized as a UV-absorbing intermediate or a scaffold in pharmaceutical drug design.

The method described prioritizes "Green Chemistry" principles suitable for kilogram-scale production, utilizing ethanol as a solvent to facilitate product isolation via crystallization, thereby eliminating the need for chromatographic purification.

Scientific Background & Mechanism[1][2][3]

Chemical Context

The target molecule is an


-unsaturated ester formed by the condensation of an aromatic aldehyde with an active methylene compound.[1]
  • Target: this compound

  • Reaction Type: Knoevenagel Condensation[1][2][3][4][5]

  • Key Challenge: Controlling the exotherm during scale-up and ensuring exclusive formation of the alkene without oligomerization.

Mechanistic Insight

The reaction proceeds through a base-catalyzed nucleophilic addition followed by dehydration. Piperidine is selected as the catalyst because it acts as a secondary amine to form a reactive iminium ion intermediate with the aldehyde, which is significantly more electrophilic than the free aldehyde.

The Catalytic Cycle:

  • Deprotonation: Piperidine deprotonates the active methylene of methyl cyanoacetate, forming a resonance-stabilized enolate.

  • Activation: Piperidine reacts with p-anisaldehyde to form a transient iminium species.

  • Attack: The enolate attacks the iminium ion (or aldehyde), forming a

    
    -amino ester or aldol intermediate.
    
  • Elimination: Spontaneous elimination of piperidine/water yields the conjugated double bond.

Mechanistic Pathway Diagram

Knoevenagel_Mechanism Reactants p-Anisaldehyde + Methyl Cyanoacetate Iminium Iminium Ion (Activated Electrophile) Reactants->Iminium Piperidine attack Enolate Enolate Anion Reactants->Enolate Deprotonation Base Piperidine (Cat.) Intermediate Tetrahedral Intermediate Iminium->Intermediate + Enolate Enolate->Intermediate Elimination Dehydration (- H2O) Intermediate->Elimination Elimination->Base Recycle Product Methyl 2-cyano-3- (4-methoxyphenyl)acrylate Elimination->Product

Caption: Catalytic cycle showing piperidine-mediated activation and subsequent elimination.

Process Optimization & Causality

To ensure a self-validating system, the following parameters were optimized. The causality behind these choices is critical for reproducibility.

ParameterSelected ConditionScientific Rationale (Causality)
Solvent Ethanol (95% or Absolute)Solubility Differential: Reactants are soluble in hot ethanol, but the product is highly crystalline and insoluble in cold ethanol. This drives the equilibrium forward (Le Chatelier’s principle) and allows for filtration-based isolation (no chromatography).
Catalyst Piperidine (0.05 - 0.1 eq)Nucleophilicity: Piperidine is sufficiently basic to deprotonate the ester but also nucleophilic enough to form the iminium intermediate, accelerating the rate-determining step.
Stoichiometry 1:1.05 (Aldehyde:Ester)Purity: A slight excess of methyl cyanoacetate is used because it remains in the filtrate (mother liquor) during crystallization, whereas unreacted aldehyde can co-crystallize and contaminate the product.
Temperature Reflux (~78°C)Dehydration: Elevated temperature ensures rapid elimination of water. Lower temperatures may stall at the aldol intermediate (alcohol).

Scale-Up Protocol (100g - 1kg Batch)

Safety Warning: Methyl cyanoacetate is a nitrile derivative; treat as toxic. Piperidine is flammable and toxic. Perform all operations in a fume hood.

Materials
  • Reactant A: 4-Methoxybenzaldehyde (Anisaldehyde) [MW: 136.15]

  • Reactant B: Methyl Cyanoacetate [MW: 99.09]

  • Catalyst: Piperidine [MW: 85.15]

  • Solvent: Ethanol (Industrial Grade)

Step-by-Step Methodology

Step 1: Charge and Dissolution

  • Equip a Double-Jacketed Reactor (or 2L 3-neck flask) with an overhead mechanical stirrer, reflux condenser, and temperature probe.

  • Charge 136.2 g (1.0 mol) of 4-Methoxybenzaldehyde.

  • Charge 104.0 g (1.05 mol) of Methyl Cyanoacetate.

  • Add 400 mL of Ethanol.

  • Start stirring at 200 RPM. The mixture will be a clear, colorless to pale yellow solution.

Step 2: Thermal Equilibration

  • Heat the mixture to 50°C .

    • Why: Pre-heating prevents a sudden, violent exotherm upon catalyst addition. It establishes a thermal baseline.

Step 3: Catalysis (Critical Control Point)

  • Prepare a solution of 1.0 mL Piperidine in 10 mL Ethanol .

  • Add the catalyst solution dropwise over 10 minutes.

    • Observation: The solution will turn yellow/orange immediately. A mild exotherm (5-10°C rise) will occur.

    • Control: If temperature exceeds 65°C, halt addition until cooled.

Step 4: Reaction & Reflux

  • Increase jacket temperature to heat the reaction to Reflux (approx. 78-80°C) .

  • Maintain reflux for 2 to 3 hours .

  • In-Process Control (IPC): Take a 50 µL aliquot, dilute in MeCN, and analyze by HPLC or TLC (Hexane:EtOAc 8:2).

    • Criteria: < 1% residual Anisaldehyde area.

Step 5: Crystallization & Isolation [6]

  • Turn off heat. Allow the reactor to cool slowly to room temperature (25°C) over 2 hours.

    • Why: Slow cooling promotes large crystal growth, improving filtration speed and purity.

  • Once at 25°C, cool further to 0-5°C using a chiller for 1 hour. The product will form a thick slurry of white to pale yellow needles.

  • Filtration: Vacuum filter the slurry using a Buchner funnel or centrifuge.

  • Wash: Wash the cake with 2 x 100 mL of cold Ethanol (0°C) . This removes unreacted methyl cyanoacetate and the yellow color (impurities).

Step 6: Drying

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Expected Yield: 195g - 210g (90-96%).

  • Appearance: White to off-white crystalline solid.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: Charge Reactor (Aldehyde + Ester + EtOH) Heat Heat to 50°C Start->Heat CatAdd Add Piperidine (Dropwise) Monitor Exotherm Heat->CatAdd Reflux Reflux (3 Hours) IPC Check <1% SM CatAdd->Reflux Cool Cool to 0-5°C (Crystallization) Reflux->Cool Filter Filtration & Wash (Cold Ethanol) Cool->Filter Dry Vacuum Dry (45°C) Filter->Dry Final Final Product (>99% Purity) Dry->Final

Caption: Operational workflow for the kilogram-scale synthesis.

Analytical Controls & Specifications

To validate the synthesis, compare the isolated product against these specifications.

TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow crystalline powder
Purity HPLC (UV 254nm)> 99.0% Area
Melting Point Capillary105 - 108°C (Note: Methyl ester typically higher melting than Ethyl ester analogs)
1H NMR 400 MHz (CDCl3)

3.89 (s, 3H, OMe), 3.92 (s, 3H, COOMe), 7.00 (d, 2H), 8.00 (d, 2H), 8.18 (s, 1H, Vinyl-H)

Note: Chemical shifts are approximate and based on the analogous Ethyl ester structure, adjusted for the methyl group.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<80%) Product too soluble in warm ethanol.Cool to -10°C before filtration; reduce solvent volume in next batch.
Product is Yellow/Orange Residual catalyst or oxidized impurities.Increase the volume of the cold ethanol wash. Recrystallize from hot ethanol if necessary.
Reaction Stalls Water accumulation inhibiting iminium formation.Ensure ethanol is dry (though not strictly anhydrous); add 5% more catalyst.
Violent Boiling Catalyst added too fast at reflux.Safety Critical: Only add catalyst at <50°C or use a dropping funnel for very slow addition at reflux.

References

  • Reaction Mechanism & Catalysis

    • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol. J. Phys. Chem. B. (2017).
  • General Knoevenagel Protocols

    • Knoevenagel Condens
  • Safety Data (Methyl Cyanoacetate)

    • Fisher Scientific Safety D
  • Analogous Synthesis (Ethyl Ester Data)

    • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacryl

Sources

Application Note: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate as a Tunable Michael Acceptor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Advantage

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 65576-66-1) represents a distinct class of "push-pull" alkenes. Unlike simple cyanoacrylates (e.g., "super glue" monomers) which are hyper-reactive and prone to uncontrolled polymerization, this derivative features a para-methoxy group that modulates electrophilicity via resonance donation.

This electronic balance creates a tunable Michael acceptor . It is sufficiently activated by the


-cyano and 

-ester groups to react with soft nucleophiles (thiols, amines, carbanions) but stable enough to resist non-specific background hydrolysis or premature polymerization. This guide details its utility in controlled Michael additions, heterocycle synthesis, and "click" chemistry applications.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name Methyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Common Name Methyl

-cyanocinnamate derivative
CAS Number 65576-66-1
Molecular Formula

Molecular Weight 217.22 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 114–116 °C
Solubility Soluble in DCM, DMSO, DMF, hot Ethanol; Insoluble in water
Reactivity Class Electron-deficient alkene (Michael Acceptor)

Mechanistic Insight: Electronic Modulation

To successfully utilize this compound, one must understand the competing electronic effects.

  • Activation (The Pull): The cyano (

    
    ) and ester (
    
    
    
    ) groups at the
    
    
    -position exert strong inductive (
    
    
    ) and mesomeric (
    
    
    ) withdrawal, creating a partial positive charge (
    
    
    ) at the
    
    
    -carbon.
  • Deactivation (The Push): The p-methoxy group is a strong resonance donor (

    
    ). It pumps electron density into the 
    
    
    
    -carbon, partially quenching the electrophilicity.

Practical Implication: This compound requires catalysis (base or Lewis acid) for efficient Michael addition. It does not react spontaneously with weak nucleophiles at room temperature, allowing for orthogonal functionalization in complex mixtures.

Pathway Visualization

The following diagram illustrates the synthesis of the acceptor and its divergent reaction pathways.

ReactionPathways Aldehyde 4-Methoxybenzaldehyde (Precursor) Acceptor This compound (The Michael Acceptor) Aldehyde->Acceptor Knoevenagel Condensation (Piperidine, EtOH, Reflux) Cyanoacetate Methyl Cyanoacetate (Precursor) Cyanoacetate->Acceptor Thioether β-Thioether (Click Product) Acceptor->Thioether Thiol-Michael (Base Cat.) Pyrazoline 3-Amino-Pyrazoline (Heterocycle) Acceptor->Pyrazoline Cyclocondensation (Reflux) AminoEster β-Amino Ester (Aza-Michael) Acceptor->AminoEster Aza-Michael (Microwave/Heat) Thiol Thiol (R-SH) Thiol->Thioether Hydrazine Hydrazine (NH2NH2) Hydrazine->Pyrazoline Amine Sec-Amine (R2NH) Amine->AminoEster

Caption: Synthesis of the Michael acceptor via Knoevenagel condensation and its subsequent divergent reactivity with thiols, hydrazines, and amines.

Application Protocols

Protocol A: Synthesis of the Acceptor (Knoevenagel Condensation)

Use this protocol if the starting material is not purchased commercially.

Reagents:

  • 4-Methoxybenzaldehyde (10 mmol)

  • Methyl cyanoacetate (10 mmol)

  • Piperidine (0.5 mmol, Catalyst)

  • Ethanol (20 mL)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methoxybenzaldehyde and methyl cyanoacetate in ethanol.

  • Catalysis: Add piperidine dropwise. Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2][3] The product typically appears as a lower Rf spot compared to the aldehyde.

  • Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. The product should crystallize out of solution.

  • Purification: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL) and hexane. Recrystallize from hot ethanol if necessary.

  • Validation: Verify MP (114–116 °C) and disappearance of aldehyde peak in NMR.

Protocol B: Thiol-Michael Addition ("Click" Reaction)

Best for: Bioconjugation, polymer cross-linking, and surface modification.

Context: The reaction between this acrylate and thiols is highly efficient and "click"-like, often requiring only catalytic base.

Reagents:

  • This compound (1.0 equiv)

  • Thiol (e.g., Benzyl mercaptan or Alkyl thiol) (1.1 equiv)

  • Catalyst: Triethylamine (

    
    ) or DMPP (Dimethylphenylphosphine) (0.05 equiv)
    
  • Solvent: DCM or THF (0.5 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the acrylate in DCM. Ensure complete solvation.

  • Addition: Add the thiol. The solution should remain clear.

  • Initiation: Add the catalyst (

    
    ).
    
    • Critical Control Point: If using a highly reactive thiol, add catalyst slowly to control exotherm.

  • Incubation: Stir at Room Temperature (RT) for 30–60 minutes.

    • Monitoring: The disappearance of the acrylate double bond can be tracked via UV-Vis (loss of conjugation) or

      
       NMR (disappearance of the vinylic proton at 
      
      
      
      ~8.2 ppm).
  • Quench: Wash the organic layer with dilute HCl (to remove amine) and brine.

  • Isolation: Dry over

    
     and concentrate. Flash chromatography is rarely needed if stoichiometry is precise.
    
Protocol C: Pyrazoline Synthesis (Heterocyclization)

Best for: Drug discovery (scaffold synthesis).

Context: Hydrazines act as binucleophiles. The primary amine attacks the


-carbon (Michael addition), followed by intramolecular attack of the second nitrogen on the nitrile or ester group. With cyanoacrylates, attack on the ester is common, but attack on the nitrile can yield amino-pyrazoles.

Reagents:

  • This compound (1.0 equiv)

  • Hydrazine hydrate (80%) (2.0 equiv)

  • Solvent: Ethanol[4]

Step-by-Step:

  • Mix: Suspend the acrylate in ethanol.

  • Add: Add hydrazine hydrate dropwise.

  • Reflux: Heat to reflux for 4–6 hours. The solid starting material will dissolve, and a new precipitate (the pyrazoline) often forms upon cooling.

  • Isolation: Filter the precipitate.

  • Characterization: Look for the disappearance of the nitrile stretch (

    
    ) in IR if the cyclization involved the CN group (forming a 3-amino-5-pyrazolone derivative).
    

Troubleshooting & Optimization (Senior Scientist Notes)

IssueProbable CauseCorrective Action
Low Yield (Michael Addition) Reversibility (Retro-Michael)The methoxy group stabilizes the starting material. Use a stronger base (DBU) or higher concentration to push equilibrium forward.
Polymerization Anionic polymerization initiated by baseEnsure solvents are dry. Avoid excessive base. Use a radical inhibitor (e.g., hydroquinone) if radical polymerization is suspected (rare for this derivative).
No Reaction (Aza-Michael) Steric hindrance / Electronic deactivationThe p-OMe group makes the

-carbon less electrophilic. Use Microwave Irradiation (100 °C, 10-30 min) to overcome the activation energy barrier.
Hydrolysis Wet solventsThe ester group is susceptible to hydrolysis under basic aqueous conditions. Use anhydrous organic solvents.

References

  • Knoevenagel Condensation Protocols

    • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. J. Mex.[2] Chem. Soc. 2023, 67(1).[2][3] Link

    • Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. ChemRxiv. Link

  • Michael Addition Methodologies

    • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation.[1][5] Molecules 2008, 13, 340-347.[5] Link

    • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 2010.[6] Link

  • Compound Data

    • This compound Properties.[7][8] PubChem CID 1549779.[9] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the Knoevenagel condensation of p-anisaldehyde and methyl cyanoacetate. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful synthesis and purification of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of p-anisaldehyde with methyl cyanoacetate.[1][2] Weak bases like piperidine or its salts are commonly used as catalysts.[1][3]

Q2: My reaction mixture turned into a solid mass shortly after adding the catalyst. What happened?

A2: This is a classic sign of rapid anionic polymerization of the product, this compound. Cyanoacrylates are highly susceptible to polymerization, which can be initiated by bases, moisture, or even nucleophilic impurities.[4][5][6] The basic catalyst used for the condensation can also initiate this unwanted side reaction.

Q3: What is the role of water in the Knoevenagel condensation, and should I be concerned about it?

A3: The Knoevenagel condensation produces one equivalent of water as a byproduct for each equivalent of product formed.[3] This water can be detrimental to the reaction in several ways. It can dilute the reactants and catalyst, and more critically, it can lead to the hydrolysis of the ester groups on both the reactant (methyl cyanoacetate) and the product, especially under basic conditions.[7] Some modern approaches even explore using water as a solvent under specific conditions to promote greener chemistry, but for a classic setup, water removal is often beneficial.[3][8]

Q4: How do I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[3][9] You should spot the reaction mixture alongside your starting materials (p-anisaldehyde and methyl cyanoacetate) on a TLC plate. The disappearance of the starting materials and the appearance of a new, typically more conjugated and less polar, product spot will indicate the progression of the reaction.

Troubleshooting Guide: Side Reactions & Low Yields

This section provides a more in-depth analysis of specific problems you might encounter during the synthesis of this compound, along with actionable solutions.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC analysis shows a significant amount of unreacted p-anisaldehyde and/or methyl cyanoacetate even after prolonged reaction time.

  • The isolated yield of the desired product is significantly lower than expected.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Inactive Catalyst The basic catalyst is crucial for deprotonating the methyl cyanoacetate to form the reactive carbanion. If the catalyst is old, degraded, or used in an insufficient amount, the reaction will not proceed efficiently.* Use a fresh bottle of catalyst (e.g., piperidine). * Ensure the correct stoichiometry of the catalyst is used (typically catalytic amounts, e.g., 0.1 equivalents).[3] * Consider using a different weak base catalyst, such as diisopropylethylammonium acetate (DIPEAc), which has been shown to be effective.[10]
Presence of Water Water can inhibit the reaction and lead to hydrolysis of the ester.[3][7]* Use anhydrous solvents. * Employ a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, especially if running the reaction at elevated temperatures in a solvent like toluene.[3]
Inappropriate Reaction Temperature While many Knoevenagel condensations can proceed at room temperature, some reactant pairs require heating to overcome the activation energy barrier.[3]* If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Monitor the reaction by TLC to find the optimal temperature.
Problem 2: Product is an Intractable Polymer or Oil

Symptoms:

  • The reaction mixture becomes highly viscous or solidifies into a hard mass.

  • The desired crystalline product cannot be isolated from the crude mixture.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Anionic Polymerization The product, a cyanoacrylate, is an electron-deficient alkene, making it highly susceptible to anionic polymerization.[5][6] This is often initiated by the basic catalyst used in the condensation.* Use a weaker base or an ammonium salt: Consider using a catalyst like ammonium acetate or diisopropylethylammonium acetate, which are less prone to initiating polymerization compared to stronger bases. * Control catalyst concentration: Use the minimum amount of catalyst necessary to promote the condensation. * Lower the reaction temperature: Polymerization is often accelerated at higher temperatures. Running the reaction at or below room temperature can help mitigate this side reaction. * Introduce a radical inhibitor: Although the primary polymerization pathway is anionic, adding a radical inhibitor like hydroquinone can sometimes be beneficial to prevent any radical-induced polymerization.[11]
Hydrolysis and Subsequent Reactions If significant hydrolysis of the methyl cyanoacetate or the product occurs, the resulting carboxylates can complicate the reaction mixture and purification.* Strictly control the amount of water in the reaction as described in "Problem 1". * Work up the reaction mixture promptly upon completion to minimize contact time with aqueous and/or basic conditions.

Visualizing the Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagram illustrates the key chemical transformations.

Knoevenagel_Side_Reactions pAnisaldehyde p-Anisaldehyde Carbanion Carbanion Intermediate MeCyanoacetate Methyl Cyanoacetate MeCyanoacetate->Carbanion + Catalyst HydrolysisProduct Hydrolysis Products MeCyanoacetate->HydrolysisProduct + H2O (Base/Acid) Catalyst Base Catalyst (e.g., Piperidine) Product Methyl 2-cyano-3- (4-methoxyphenyl)acrylate Carbanion->Product + p-Anisaldehyde - H2O Polymer Polymer Product->Polymer Base/Moisture Initiated Product->HydrolysisProduct + H2O (Base/Acid)

Caption: Main reaction pathway and major side reactions in the synthesis.

Experimental Protocols

General Procedure for Knoevenagel Condensation
  • To a round-bottom flask equipped with a magnetic stirrer, add p-anisaldehyde (1 equivalent) and methyl cyanoacetate (1 to 1.2 equivalents).[3]

  • Add a suitable solvent, such as ethanol or toluene.[3]

  • Add a weak base catalyst, for instance, piperidine (0.1 equivalents).[3]

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitor the reaction's progress using TLC (e.g., with a hexane:ethyl acetate eluent system).[9][12]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a cold solvent like ethanol.[3]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from an ethyl acetate/petroleum ether mixture) or by column chromatography on silica gel.[2][12]

Purification Strategies

Impurity Origin Recommended Purification Method
Unreacted p-anisaldehyde Incomplete reaction.Column chromatography or recrystallization.
Unreacted Methyl Cyanoacetate Used in slight excess; incomplete reaction.Volatile, can be removed under reduced pressure. Also separable by column chromatography.
Polymer Anionic polymerization of the product.The polymer is typically insoluble in common organic solvents used for recrystallization, such as hexane or ethanol. It can often be removed by filtration after dissolving the crude product in a suitable solvent like acetone or acetonitrile.[7][13]
Catalyst (e.g., Piperidine) Added to catalyze the reaction.Can be removed by an aqueous wash (e.g., with dilute acid) during workup, followed by drying of the organic layer. Also separable by column chromatography.

References

  • EP0714887A1 - Process for the manufacture of methyl cyanoacrylate - Google Patents.
  • Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates - ChemRxiv. Available at: [Link]

  • Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry - SciELO. Available at: [Link]

  • This compound (C12H11NO3) - PubChem. Available at: [Link]

  • Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process - NIH. Available at: [Link]

  • Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance - MDPI. Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. Available at: [Link]

  • Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. Available at: [Link]

  • (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - ResearchGate. Available at: [Link]

  • Radical Polymerization of Alkyl 2-Cyanoacrylates - MDPI. Available at: [Link]

  • Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | C13H13NO3 | CID 1549779 - PubChem. Available at: [Link]

  • US4422883A - Method for removing cyanoacrylate adhesives from surfaces - Google Patents.
  • Route of Knoevenagel Reaction from Conventional method to Greener methods - IOSR Journal. Available at: [Link]

  • Application of decarboxylation reactions for improvement of dielectric properties of a methacrylic polymer - PMC - NIH. Available at: [Link]

  • METHYL CYANOACETATE - Sanjay Chemicals (India) Pvt. Ltd. Available at: [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • RU2523228C2 - Method of methyl methacrylate purification - Google Patents.
  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - RSC Publishing. Available at: [Link]

  • 6 questions with answers in KNOEVENAGEL CONDENSATION | Science topic - ResearchGate. Available at: [Link]

  • Supplementary Material - The Royal Society of Chemistry. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

  • Safety Data Sheet: Methyl cyanoacetate - Chemos GmbH&Co.KG. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. Available at: [Link]

  • Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Available at: [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - Taylor & Francis. Available at: [Link]

  • Ethyl Cyanoacetate Reactions - ResearchGate. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Material Safety Data Sheet - Methyl Cyanoacetate, 97+% - Cole-Parmer. Available at: [Link]

Sources

Removal of byproducts from "Methyl 2-cyano-3-(4-methoxyphenyl)acrylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Removal & Troubleshooting Guide Target Molecule: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 832-01-9) Reaction Type: Knoevenagel Condensation

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Welcome to the Technical Support Center. This guide addresses the purification of This compound , a critical intermediate often used in UV-absorbing applications and pharmaceutical synthesis.

Unlike simple alkyl-2-cyanoacrylates ("Super Glue" monomers), this molecule possesses a


-aryl substituent (the methoxyphenyl group). This substitution provides significant steric hindrance, preventing the rapid, uncontrollable polymerization typical of instant adhesives. However, it introduces a specific set of persistent byproducts—primarily Michael addition dimers  and unreacted anisaldehyde —that require targeted chemical interventions to remove.
The Impurity Landscape

The following table summarizes the primary impurities you will encounter and their chemical origins.

Impurity TypeChemical OriginPhysical SignRemoval Strategy
Unreacted Aldehyde 4-Methoxybenzaldehyde (Anisaldehyde) remaining due to incomplete conversion.Distinct, sweet/floral odor; oily residue.Sodium Metabisulfite wash (chemoselective).
Bis-Adduct (Dimer) Michael addition of a second methyl cyanoacetate molecule to the product.Low-melting waxy solid; lowers MP of final crystal.Stoichiometric control (avoid excess cyanoacetate) & Recrystallization.
Catalyst Residue Piperidine, Pyridine, or Ammonium Acetate salts.Darkening of color (yellow/brown) over time; basicity promotes degradation.Acidic wash (Dilute HCl or Acetic Acid).
Hydrolysis Product 2-cyano-3-(4-methoxyphenyl)acrylic acid (Saponification).High melting point solid; insoluble in non-polar solvents.Prevention (exclude water); Alkaline extraction.

Reaction Optimization (Prevention)

The most effective purification is preventing byproduct formation during the synthesis.

Critical Parameter: Stoichiometry

The Trap: Many protocols suggest a slight excess of Methyl Cyanoacetate (1.1 eq) to drive the reaction to completion. The Risk: Excess Methyl Cyanoacetate is the nucleophile required to convert your desired product into the unwanted Bis-Adduct (Michael Addition) [1].

Recommendation:

  • Use a slight excess of the Aldehyde (1.05 eq) instead of the Cyanoacetate.

  • Why? It is significantly easier to chemically remove unreacted aldehyde (via bisulfite wash) than it is to separate the chemically similar bis-adduct from the product.

Critical Parameter: Water Removal

Since this is an equilibrium reaction (dehydration), water presence favors the reverse reaction (hydrolysis).

  • Protocol: Use a Dean-Stark apparatus (if using benzene/toluene) or a drying agent (molecular sieves) if performing a solvent-free or ethanol-based condensation.

Visualizing the Reaction & Failure Points

The following diagram illustrates the Knoevenagel pathway and where specific impurities branch off.

ReactionPathway Reactants Anisaldehyde + Methyl Cyanoacetate Intermediate Aldol Intermediate Reactants->Intermediate Base Cat. Product Target Product (this compound) Intermediate->Product - H2O (Dehydration) Product->Reactants + H2O (Retro-Knoevenagel) BisAdduct Bis-Adduct (Michael Impurity) Product->BisAdduct + Excess Cyanoacetate (Michael Addition) Hydrolysis Hydrolyzed Acid (Impurity) Product->Hydrolysis + H2O / Base

Caption: Reaction pathway showing the Target Product (Green) and the diversion paths leading to Bis-Adducts and Hydrolysis impurities (Red).

Step-by-Step Purification Protocol

If your crude solid is yellow, smells like anise, or has a melting point below 87°C, follow this workflow.

Step 1: The Acid Quench (Stabilization)

Before any workup, you must neutralize the basic catalyst (Piperidine/Amine). Basic residues will catalyze the retro-reaction or polymerization during recrystallization.

  • Action: Wash the reaction mixture (dissolved in Ethyl Acetate or DCM) with 10% HCl or Dilute Acetic Acid .

  • Result: Converts amine catalysts into water-soluble salts, preventing degradation.

Step 2: The Bisulfite Wash (The "Pro-Tip" for Aldehydes)

Recrystallization often fails to remove the last 5% of anisaldehyde because it co-crystallizes or oils out.

  • Mechanism: Sodium metabisulfite (

    
    ) reacts specifically with aldehydes to form a water-soluble bisulfite adduct [2].[1]
    
  • Protocol:

    • Dissolve crude product in Ethyl Acetate.

    • Wash vigorously with a saturated aqueous solution of Sodium Metabisulfite .

    • Stir the biphasic mixture for 15-30 minutes (essential for adduct formation).

    • Separate layers. The aldehyde remains in the aqueous layer.

Step 3: Recrystallization

The target molecule is highly crystalline.

  • Preferred Solvent: Ethanol (95%) or Methanol .

  • Alternative: Ethyl Acetate/Hexane (1:4 mixture) if the product is too soluble in alcohols.

  • Procedure:

    • Dissolve crude solid in boiling Ethanol.

    • Allow to cool slowly to Room Temperature.

    • Chill to 0°C.

    • Filter and wash with cold Ethanol.

  • Target MP: 87.0 - 91.0 °C [3].

Troubleshooting Decision Tree

Use this flow to diagnose specific purity issues during workup.

TroubleshootingTree Start Analyze Crude Product Smell Strong Anise Smell? Start->Smell Melting MP < 85°C? Start->Melting Color Dark Yellow/Brown? Start->Color Action_Bisulfite Perform Na2S2O5 Wash (Removes Aldehyde) Smell->Action_Bisulfite Yes Action_Recryst Recrystallize (EtOH) (Removes Bis-adduct) Melting->Action_Recryst Yes Action_AcidWash Acid Wash + Charcoal (Removes Catalyst/Polymers) Color->Action_AcidWash Yes

Caption: Diagnostic flowchart for selecting the correct purification method based on sensory and physical data.

Frequently Asked Questions (FAQ)

Q1: My product is an oil and refuses to crystallize. What happened? A: This is usually caused by the "Bis-Adduct" impurity acting as a solvent, or residual toluene/benzene.

  • Fix: Triturate (grind) the oil with cold Hexane or Petroleum Ether. This extracts the impurities and often induces crystallization of the product. If that fails, seed the oil with a pure crystal from a previous batch.

Q2: Can I use column chromatography? A: Yes, but it is often unnecessary. If you must, use Silica Gel with a gradient of Hexane:Ethyl Acetate (90:10 to 80:20) .

  • Warning: Silica is slightly acidic, which is good. Avoid Alumina (basic), as it may cause hydrolysis or polymerization on the column.

Q3: Why does my product turn yellow after storage? A: This indicates residual basic catalyst (Piperidine). Even trace amounts will cause slow degradation. Ensure you perform the 10% HCl wash described in Module 4. Store the product in the dark, as the double bond is UV-active (which is why it's a UV filter!) and can undergo slow photo-isomerization or dimerization [4].

Q4: Is the E or Z isomer formed? A: The Knoevenagel condensation of benzaldehydes typically yields the (E)-isomer predominantly due to steric hindrance, placing the phenyl ring trans to the bulky ester group and cis to the smaller cyano group [5].

References

  • Mechanism of Bis-Adduct Formation: Master Organic Chemistry. "The Michael Addition Reaction".[2][3] Available at: [Link]

  • Aldehyde Removal Technique: ResearchGate Discussion on Schiff Base Purification. "How can I remove aldehyde from a reaction?". Available at: [Link]

  • Stability & Polymerization:Google Patents. "Process for the manufacture of methyl cyanoacrylate (EP0714887A1)".
  • Stereoselectivity: MDPI. "Knoevenagel Condensation Catalyzed by Biogenic Carbonates". Available at: [Link][3]

Sources

Technical Support Center: Stereoselective Synthesis of Substituted Cyanoacrylates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Avoiding E/Z Isomer Formation in Knoevenagel Condensations Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Basis

The Core Issue: In the synthesis of


-substituted-2-cyanoacrylates (common in drug discovery for covalent inhibitors and UV filters), the Knoevenagel condensation creates a trisubstituted double bond. This introduces the possibility of E (Entgegen) and Z (Zusammen) stereoisomers.

The Thermodynamic Reality: For most cyanoacrylates, the E-isomer is the thermodynamic product.

  • Steric Driver: The nitrile group (-CN) is linear and has a small steric radius (A-value ~0.2 kcal/mol). The ester group (-COOR) is significantly bulkier (A-value ~1.2 kcal/mol).

  • Outcome: To minimize steric strain, the bulky

    
    -substituent (R-group from the aldehyde) prefers to position itself trans to the bulky ester group and cis to the small nitrile group.
    

CIP Priority Note: According to Cahn-Ingold-Prelog rules:

  • 
    -carbon: -COOR (Priority 1) > -CN (Priority 2) [Oxygen > Nitrogen]
    
  • 
    -carbon: -R (Priority 1) > -H (Priority 2)
    
  • E-isomer: High priority groups (-COOR and -R) are on opposite sides. This aligns with the sterically preferred conformation.

Visualizing the Pathway

The following diagram illustrates the kinetic vs. thermodynamic pathways. The "Kinetic Trap" often leads to mixed isomers if the reaction is stopped too early or run too cold.

Knoevenagel_Selectivity Start Aldehyde + Cyanoacetate Intermediate Tetrahedral Intermediate (Alcohol) Start->Intermediate Base Catalysis TS_Elim Elimination Transition State Intermediate->TS_Elim Product_Z Z-Isomer (Kinetic Product) Sterically Crowded TS_Elim->Product_Z Fast (Low Temp) Product_E E-Isomer (Thermodynamic Product) Sterically Relaxed TS_Elim->Product_E Stable (High Temp/Time) Product_Z->Product_E Thermal Equilibration (Slow)

Figure 1: Reaction coordinate flow showing the divergence between kinetic (Z) and thermodynamic (E) outcomes. Note that Z can isomerize to E given sufficient energy and time.

Troubleshooting Guide (Decision Tree)

Use this workflow to diagnose why you are seeing isomer mixtures.

Scenario A: "I have a 50:50 (or similar) mixture of E/Z isomers."
  • Diagnosis: The reaction did not reach thermodynamic equilibrium. You likely stopped it when the starting material was consumed, but before the isomers equilibrated.

  • Immediate Action:

    • Increase Temperature: Reflux is often required to overcome the rotational barrier for isomerization.

    • Extend Reaction Time: Do not stop at TLC completion. Continue heating for 1-2 hours post-conversion.

    • Check Solvent: Switch from non-polar solvents (DCM) to polar protic solvents (Ethanol) which stabilize the intermediate states facilitating equilibration.

Scenario B: "I had pure E-isomer, but it isomerized during purification."
  • Diagnosis: Acid-catalyzed or Photochemical Isomerization.

    • Silica Gel:[1] Slightly acidic. Can protonate the carbonyl, lowering the double bond character and allowing rotation.

    • UV Light:[1] Cyanoacrylates are often UV-active (used in sunscreens). Ambient light can trigger

      
       photoisomerization.
      
  • Immediate Action:

    • Neutralize Silica: Pre-treat silica gel with 1% Triethylamine (TEA) in hexane before loading the column.

    • Amber Glass: Wrap flasks/columns in foil.

Scenario C: "I specifically need the Z-isomer (Kinetic), but I keep getting E."
  • Diagnosis: The thermodynamic sink is too deep.

  • Immediate Action:

    • Cryogenic Conditions: Run the reaction at -78°C or 0°C using strong, non-nucleophilic bases (e.g., TiCl4/Pyridine).

    • Steric Bulk: Increase the size of the ester group (e.g., tert-butyl cyanoacetate) to make the Z-isomer even less favorable, then try to trap the kinetic product early (very difficult for this class of molecules).

Validated Protocols

Do not rely on generic procedures. These protocols utilize specific chemical levers to ensure E-selectivity.[2]

Protocol 1: The "Classic" Thermodynamic Push (High E-Selectivity)

Best for: Stable aldehydes, scale-up.

ReagentEquivalentsRole
Aldehyde1.0Substrate
Ethyl Cyanoacetate1.1Active Methylene
Piperidine 0.1 (Cat.)Base Catalyst
Ethanol Solvent [0.5M]Polarity supports equilibration

Step-by-Step:

  • Dissolve aldehyde and ethyl cyanoacetate in Ethanol.

  • Add Piperidine dropwise.

  • Critical Step: Heat to reflux (

    
    C). Do not run at Room Temp (RT).
    
  • Monitor by NMR, not just TLC. Look for the vinyl proton shift.

    • E-isomer vinyl H: Typically

      
       8.0 - 8.5 ppm.
      
    • Z-isomer vinyl H: Typically upfield (

      
       7.0 - 7.5 ppm) due to shielding by the ester.
      
  • Upon cooling, the E-isomer often precipitates preferentially. Recrystallize from EtOH to remove trace Z.

Protocol 2: The "Green" Catalytic Method (Ionic Liquid/Water)

Best for: Acid-sensitive substrates, avoiding toxic solvents.

Mechanism: The ionic liquid acts as both solvent and catalyst, stabilizing the charged intermediates and strongly favoring the thermodynamic product via efficient proton transfer.

Step-by-Step:

  • Mix Aldehyde (1.0 equiv) and Ethyl Cyanoacetate (1.0 equiv).

  • Add [bmim][OH] or DABCO-based ionic liquid (10-20 mol%).

  • Add Water (2 mL per mmol).

  • Stir at RT (or mild heat

    
    C) for 15-30 mins.
    
  • Workup: The product usually precipitates as a solid. Filtration yields high purity E-isomer (>95%) without chromatography.

Frequently Asked Questions (FAQs)

Q: Does the choice of R-group on the aldehyde affect the E/Z ratio? A: Yes. Electron-withdrawing groups (EWGs) on the aldehyde (e.g., p-Nitrobenzaldehyde) make the carbonyl more electrophilic, speeding up the reaction (Kinetic). However, bulky ortho-substituents on the aldehyde will severely destabilize the Z-isomer, driving the reaction almost exclusively to E due to steric clash with the ester.

Q: Can I separate E/Z isomers if I get a mixture? A: It is difficult but possible.

  • Crystallization: This is the best method. The E-isomer usually packs better and crystallizes first.

  • Chromatography: Requires very slow elution gradients (e.g., 0-5% EtOAc in Hexanes). Warning: See Scenario B above regarding silica acidity.

Q: Why does my NMR show the vinyl proton splitting? A: It shouldn't, unless you have a neighboring proton on the R-group (e.g.,


). If you see two distinct singlets in the vinyl region, you have an isomer mixture. Integrate them to calculate the ratio.

Visualizing the Troubleshooting Logic

Troubleshooting_Flow Start Start: Isomer Mixture Detected Check_Cond Check Reaction Conditions Start->Check_Cond Reflux Was it Refluxed? Check_Cond->Reflux Extend Action: Reflux for +2 hrs (Thermodynamic Push) Reflux->Extend No (RT) Workup Did it isomerize during workup? Reflux->Workup Yes Success Pure E-Isomer Extend->Success Silica Action: Buffer Silica w/ TEA Protect from Light Workup->Silica Yes Workup->Success No (Stable) Silica->Success

Figure 2: Diagnostic workflow for resolving isomer mixtures.

References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204–599. Link

    • Foundational text establishing the mechanism and general selectivity trends.
  • Yadav, J. S., et al. (2004).[3] Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates. European Journal of Organic Chemistry, 2004(3), 546-551. Link

    • Describes high E-selectivity using Triphenylphosphine (TPP)
  • Rodrigues, R. C., & Moran, P. J. (2012). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. Journal of the Brazilian Chemical Society, 23, 782-787. Link

    • Validates the use of ionic liquids for green, stereoselective synthesis.
  • Master Organic Chemistry. (2012). Thermodynamic vs Kinetic Control. Link

    • General theoretical grounding for kinetic vs thermodynamic control in addition/elimin

Sources

Technical Support Center: Investigating the Degradation Pathways of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. This guide is designed to provide expert insights and practical troubleshooting for challenges encountered during the experimental investigation of its degradation pathways. The following content is structured in a question-and-answer format to directly address specific issues and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My assay shows rapid degradation of this compound in an aqueous solution, even at neutral pH. What could be the primary cause?

Answer:

Rapid degradation in aqueous media, particularly under neutral or alkaline conditions, strongly suggests that hydrolysis is the primary degradation pathway. The ester functional group in this compound is susceptible to nucleophilic attack by water.

Causality: The cyano and acrylate groups are electron-withdrawing, which can make the carbonyl carbon of the ester more electrophilic and thus more prone to hydrolysis. While this reaction can occur at neutral pH, it is often significantly accelerated by basic conditions. Studies on other cyanoacrylate polymers have demonstrated that they degrade via hydrolytic scission of the polymer chain, and this principle can be extended to the monomeric form.[1][2] Under alkaline conditions, the rate of degradation is considerably higher than under neutral conditions.[1]

Troubleshooting Steps:

  • pH Control: Ensure your aqueous solution is buffered to the desired pH and that the pH does not drift during the experiment. Use a well-characterized buffer system compatible with your analytical method.

  • Solvent Selection: If the goal is to study other degradation pathways (e.g., photolysis, thermal), consider using a non-aqueous, aprotic solvent in your control experiments to minimize hydrolysis.

  • Temperature Control: Hydrolysis rates are temperature-dependent. Conduct your experiments at a consistent and controlled temperature.

  • Analyte Purity: Verify the purity of your this compound standard. Impurities from the synthesis, such as residual base catalysts, could be accelerating the degradation.

FAQ 2: I am conducting photostability studies, but I'm not observing significant degradation of this compound. Is this expected?

Answer:

It is plausible that this compound exhibits high photostability. A structurally similar compound, 3-methylbutyl-(2E)-3-(4-methoxyphenyl)-acrylate (IMC), which shares the same chromophore, has been shown to be extremely photo-stable in aqueous solutions when exposed to artificial solar radiation.[3]

Expertise & Experience: The methoxyphenyl group is a strong chromophore, meaning it absorbs UV light. However, absorption of light does not always lead to degradation. The energy can be dissipated through non-destructive pathways. The stability of the conjugated system in your molecule may contribute to its resistance to photodegradation.

Troubleshooting & Further Investigation:

  • Wavelength & Intensity: Confirm that your light source emits at a wavelength that is absorbed by the compound. You can determine this by running a UV-Vis spectrum of the molecule. Also, ensure the light intensity is sufficient and consistent with regulatory guidelines (e.g., ICH Q1B).

  • Forced Photodegradation: To induce degradation, you can add a photosensitizer to the solution. This can help in identifying potential photodegradation products that might form under more extreme conditions or over longer periods.

  • Oxidative Photodegradation: Consider the possibility of photo-oxidative degradation. Conduct experiments in the presence of oxygen or a peroxide to see if this accelerates degradation.

  • Matrix Effects: The solvent or formulation matrix can influence photostability. If your final product will be in a specific formulation, conduct photostability studies in that matrix.

FAQ 3: What are the likely thermal degradation products of this compound, and at what temperatures should I expect to see degradation?

Answer:

Plausible Degradation Pathways & Products:

  • Depolymerization: At lower temperatures, the primary degradation pathway is often depolymerization, leading to the reformation of the monomer.

  • Chain Scission & Fragmentation: At higher temperatures, random chain scission and fragmentation can occur, leading to the evolution of smaller molecules.[5][6] For your compound, this could involve cleavage of the ester bond, decarboxylation, and fragmentation of the aromatic ring.

  • Expected Products: Based on the degradation of similar structures, potential thermal degradation by-products could include:

    • Methanol

    • Carbon dioxide and carbon monoxide[4]

    • Anisole (methoxybenzene)

    • Various aromatic fragments

Experimental Considerations:

  • Thermogravimetric Analysis (TGA): To determine the onset of thermal degradation, TGA is the recommended technique. For PMMA, degradation can start at temperatures around 180-250°C.[5][6]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique to identify the volatile degradation products formed at specific temperatures.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

This protocol outlines a systematic approach to investigate the hydrolytic stability of this compound.

Objective: To determine the rate of hydrolytic degradation and identify the resulting degradation products under acidic, basic, and neutral conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Reaction Solutions:

    • Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

    • Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.

  • Incubation:

    • Transfer aliquots of each reaction solution into separate, sealed vials.

    • Place the vials in a controlled temperature environment (e.g., 60°C) to accelerate degradation.

    • Include a control sample of the compound in the organic solvent, stored at a low temperature (e.g., 4°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Quenching:

    • For acidic and neutral samples, dilute with mobile phase.

    • For basic samples, neutralize with an equivalent amount of 0.1 N HCl before dilution with the mobile phase.

  • Analysis:

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

    • Identify and quantify the parent compound and any degradation products.

Data Presentation:

ConditionTime (hours)Parent Compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 N HCl 010000
2
4
...
Water 010000
2
4
...
0.1 N NaOH 010000
2
4
...
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure separation of compounds with different polarities. A starting point could be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-20 min: 30% B

  • Detection: Use a UV detector set at the wavelength of maximum absorbance (λmax) of this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Once the method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by analyzing the samples from the forced degradation studies.

Visualizations

Proposed Hydrolytic Degradation Pathway

G parent This compound intermediate Carboxylic Acid Intermediate + Methanol parent->intermediate H2O / OH- (Hydrolysis) product1 2-Cyano-3-(4-methoxyphenyl)acrylic acid intermediate->product1 product2 Methanol intermediate->product2

Caption: Proposed pathway for the hydrolysis of this compound.

Experimental Workflow for Forced Degradation Studies

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcomes hydrolysis Hydrolysis (Acid, Base, Neutral) hplc Stability-Indicating HPLC-UV/PDA hydrolysis->hplc oxidation Oxidation (e.g., H2O2) oxidation->hplc photolysis Photolysis (UV/Vis Light) photolysis->hplc thermal Thermal (Elevated Temperature) thermal->hplc lcms LC-MS/MS for Identification hplc->lcms Characterize Unknowns method Validated Stability-Indicating Method hplc->method pathway Degradation Pathway Elucidation lcms->pathway start Drug Substance: This compound start->hydrolysis start->oxidation start->photolysis start->thermal

Caption: General workflow for conducting forced degradation studies.

References

  • Fate and behaviour of the UV filter 3-methylbutyl-(2E)-3-(4-methoxyphenyl)-acrylate (IMC) in aqueous solution. Available at: [Link]

  • Thermal degradation of poly{[4-(t-butoxycarbonyloxy)phenyl]methyl acrylate}. Available at: [Link]

  • Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites. Available at: [Link]

  • Thermal Degradation Behavior and Kinetics Analysis of PMMA with Different Carbon Black Contents. Available at: [Link]

  • g-C3N4 Based Photocatalyst for the Efficient Photodegradation of Toxic Methyl Orange Dye: Recent Modifications and Future Perspectives. Available at: [Link]

  • Supplementary Information for Synthesis, characterization, and biological evaluation of novel cyanoacrylate derivatives as potential antimicrobial agents. Available at: [Link]

  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Available at: [Link]

  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Available at: [Link]

  • A preliminary study of the degradation of cyanoacrylate adhesives in the presence and absence of fossil material. Available at: [Link]

  • This compound (C12H11NO3). Available at: [Link]

  • A PRELIMINARY STUDY OF THE DEGRADATION OF CYANOACRYLATE ADHESIVES IN THE PRESENCE AND ABSENCE OF FOSSIL MATERIAL. Available at: [Link]

  • Process for the manufacture of methyl cyanoacrylate.
  • Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. Available at: [Link]

  • methyl acrylate 1459. Available at: [Link]

  • Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Available at: [Link]

  • Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. Available at: [Link]

  • Analytical Methods. Available at: [Link]

  • Forced Degradation – A Review. Available at: [Link]

  • Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Available at: [Link]

  • (E)-Methyl 2-cyano-3-(2-methoxyphenyl)acrylate. Available at: [Link]

Sources

Validation & Comparative

Spectroscopic Differentiation of (E) and (Z) Cyanoacrylates: A Technical Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic differentiation of (E) and (Z) isomers of cyanoacrylates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of covalent kinase inhibitors and novel polymer therapeutics,


-cyanoacrylates represent a critical pharmacophore. However, the Knoevenagel condensation used to synthesize them typically yields a mixture of stereoisomers, predominantly the thermodynamically stable (E)-isomer. Differentiating the (E)- and (Z)-isomers is not merely an academic exercise; the spatial arrangement of the cyano (-CN) and ester (-COOR) groups dictates the electrophilicity of the 

-carbon and the molecule's binding affinity in protein pockets.

This guide outlines the definitive spectroscopic protocols for distinguishing these isomers, moving beyond simple chemical shifts to robust, self-validating structural assignments.

Stereochemical Definitions & CIP Priority

Before interpreting spectra, one must rigorously define the geometry based on Cahn-Ingold-Prelog (CIP) priorities. For a typical trisubstituted


-cyanoacrylate (

):
  • C1 (Alpha Carbon): The ester group (-COOR) has higher priority than the cyano group (-CN) because Oxygen (

    
    ) outranks Nitrogen (
    
    
    
    ).
  • C2 (Beta Carbon): The aryl/alkyl group (

    
    ) has higher priority than the vinyl proton (
    
    
    
    ).

The Isomers:

  • (E)-Isomer (Entgegen): The high-priority groups (

    
     and 
    
    
    
    ) are on opposite sides.
    • Geometry: The vinyl proton is cis to the ester carbonyl.

  • (Z)-Isomer (Zusammen): The high-priority groups (

    
     and 
    
    
    
    ) are on the same side.
    • Geometry: The vinyl proton is trans to the ester carbonyl (and cis to the cyano group).

Note: The (E)-isomer is typically the thermodynamic product due to steric repulsion between the bulky Aryl ring and the Ester group in the (Z)-form.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) provides the most reliable differentiation methods. While chemical shift (


) is useful, it should be validated by Nuclear Overhauser Effect (NOE) or heteronuclear coupling constants (

).
A. Proton Chemical Shift ( )

The chemical shift of the vinyl proton is heavily influenced by the magnetic anisotropy of the carbonyl group. The carbonyl double bond creates a deshielding cone in its plane.

  • (E)-Isomer: The vinyl proton is cis to the carbonyl (

    
    ). It sits deep within the deshielding cone.
    
    • Observation: Downfield shift (typically

      
       8.0 – 8.5 ppm  for aryl derivatives).
      
  • (Z)-Isomer: The vinyl proton is trans to the carbonyl and cis to the cyano group. It lies outside the strongest deshielding zone of the carbonyl.

    • Observation: Upfield shift relative to the (E)-isomer (typically

      
       7.5 – 7.9 ppm ).
      
B. Heteronuclear Coupling Constants ( )

For trisubstituted alkenes lacking vicinal protons, the three-bond coupling between the vinyl proton and the carbonyl carbon is definitive. This follows a Karplus-type relationship.

  • Protocol: Acquire a proton-coupled

    
     NMR spectrum or a J-modulated HMBC.
    
  • Analysis:

    • Cis-Coupling ((E)-isomer):

      
       is cis to 
      
      
      
      .
      • Value: Small

        
         (~4 – 7 Hz ).
        
    • Trans-Coupling ((Z)-isomer):

      
       is trans to 
      
      
      
      .
      • Value: Large

        
         (~12 – 15 Hz ).
        
C. NOE / NOESY Experiments

This is the "self-validating" step.

  • (E)-Isomer: Irradiation of the vinyl proton signal will show NOE enhancement of the ester alkoxy protons (e.g., the

    
     of an ethyl group).
    
  • (Z)-Isomer: Irradiation of the vinyl proton will show NOE enhancement of the ortho-protons of the

    
    -aryl ring (or 
    
    
    
    -alkyl protons).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as a secondary confirmation tool, relying on the concept of steric inhibition of resonance.

  • (E)-Isomer (Planar): The bulky Aryl and Ester groups are trans, allowing the molecule to adopt a planar conformation. This maximizes conjugation between the alkene and the carbonyl.

    • Result: Conjugation weakens the

      
       bond order.
      
    • Signal: Lower frequency

      
       (~1720 cm
      
      
      
      ).[1]
  • (Z)-Isomer (Twisted): The bulky Aryl and Ester groups are cis. Steric clash forces the ester group to twist out of the plane of the double bond.

    • Result: Conjugation is broken; the carbonyl behaves more like a non-conjugated saturated ester.

    • Signal: Higher frequency

      
       (~1740–1750 cm
      
      
      
      ).

Comparative Data Summary

Feature(E)-Isomer (Thermodynamic)(Z)-Isomer (Kinetic/Photochemical)
CIP Configuration High priority groups Opposite High priority groups Together
Geometry Vinyl H cis to EsterVinyl H cis to Cyano

NMR Shift (

)
Downfield (Deshielded, >8.0 ppm)Upfield (Shielded, <8.0 ppm)
NOE Correlation Vinyl H

Ester Alkoxy
Vinyl H

Aryl Ortho-H

(H to C=O)
Small (Cis, ~6 Hz)Large (Trans, ~13 Hz)
IR

Lower (Conjugated, ~1720 cm

)
Higher (Deconjugated, ~1745 cm

)
Melting Point Typically Higher (Better packing)Typically Lower

Experimental Workflow & Decision Tree

The following Graphviz diagram illustrates the logical flow for synthesizing, isolating, and assigning the stereochemistry of a cyanoacrylate derivative.

Cyanoacrylate_Assignment Start Start: Knoevenagel Condensation (Aldehyde + Ethyl Cyanoacetate) Crude Crude Mixture Analysis (Usually >90% E-isomer) Start->Crude Isolate Recrystallization (Ethanol) Crude->Isolate Major Product MotherLiq Mother Liquor (Enriched in Z-isomer) Crude->MotherLiq Minor Product NMR_1H 1H NMR Acquisition Isolate->NMR_1H MotherLiq->NMR_1H Check_Shift Check Vinyl Proton Shift NMR_1H->Check_Shift E_Assign Provisional (E) (Shift > 8.0 ppm) Check_Shift->E_Assign Downfield Z_Assign Provisional (Z) (Shift < 8.0 ppm) Check_Shift->Z_Assign Upfield NOE_Test Validation: 1D NOE / NOESY E_Assign->NOE_Test Z_Assign->NOE_Test Result_E CONFIRMED (E)-ISOMER NOE: Vinyl H <-> Ester Group NOE_Test->Result_E Enhancement @ Ester Result_Z CONFIRMED (Z)-ISOMER NOE: Vinyl H <-> Aryl Group NOE_Test->Result_Z Enhancement @ Aryl

Caption: Logical workflow for the isolation and spectroscopic assignment of cyanoacrylate stereoisomers.

Detailed Experimental Protocol

Synthesis and Isolation[4]
  • Reaction: Combine equimolar amounts of benzaldehyde derivative and ethyl cyanoacetate in ethanol. Add catalytic piperidine (0.1 eq). Reflux for 2–4 hours.

  • Isolation of (E): Cool the solution to 0°C. The (E)-isomer typically precipitates as a crystalline solid due to its higher symmetry and packing efficiency. Filter and wash with cold ethanol.

  • Enrichment of (Z): The filtrate (mother liquor) contains the unreacted aldehyde and the (Z)-isomer. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient). The (Z)-isomer typically elutes after the (E)-isomer due to higher polarity (larger dipole moment).

Isomerization (If Z-isomer is required)

If the Knoevenagel reaction yields exclusively the (E)-isomer, the (Z)-isomer can be generated photochemically:

  • Dissolve the (E)-isomer in

    
     or benzene.
    
  • Irradiate with a UV lamp (365 nm) for 6–12 hours.

  • Monitor via

    
     NMR until the photostationary state (typically 60:40 E:Z) is reached.
    
  • Separate via HPLC or preparative TLC.

Spectroscopic Setup[5][6][7][8][9][10][11]
  • Solvent:

    
     is standard. Use 
    
    
    
    if solubility is an issue, but be aware that solvent stacking effects can slightly alter chemical shifts.
  • Concentration: ~10 mg/0.6 mL for

    
    ; ~30 mg/0.6 mL for 
    
    
    
    /HMBC.

References

  • Stereochemistry and Biological Activity

    • Solubility of Things. "The Role of Isomerism in Biological Activity." Accessed Feb 11, 2026. Link

    • BenchChem. "A Comparative Guide to the Biological Activity of E vs. Z Isomers." Accessed Feb 11, 2026. Link

  • NMR Methodology & Coupling Constants

    • Chemistry LibreTexts. "Coupling Constants Identify Coupled Protons." Accessed Feb 11, 2026. Link

    • MRI Questions. "Anisotropy of Carbonyl Groups." Accessed Feb 11, 2026. Link

  • IR Spectroscopy & Conjugation Effects

    • Spectroscopy Online. "The C=O[2] Bond, Part VI: Esters and the Rule of Three." Accessed Feb 11, 2026. Link

    • Khan Academy.[3] "IR signals for carbonyl compounds." Accessed Feb 11, 2026. Link

  • Specific Data on Cyanoacrylates

    • PubChem.[4] "(Z)-Ethyl cinnamate Compound Summary." Accessed Feb 11, 2026. Link

    • Santa Cruz Biotechnology.[5] "Ethyl trans-alpha-cyanocinnamate."[5] Accessed Feb 11, 2026. Link

Sources

A Comparative Guide to the Definitive Structure Validation of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. For a compound such as Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, a versatile building block, understanding its precise atomic arrangement is paramount for predicting its chemical behavior, designing derivatives, and ensuring intellectual property claims. This guide provides an in-depth comparison of analytical techniques for its structural validation, establishing Single-Crystal X-ray Diffraction (SC-XRD) as the gold standard. We will delve into the causality behind experimental choices and present a self-validating protocol for obtaining an unambiguous crystal structure.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-Crystal X-ray Diffraction is the most powerful technique for determining the absolute structure of a crystalline compound.[1] It provides precise and accurate measurements of molecular dimensions, offering an unparalleled view of the atomic arrangement in three-dimensional space.[1] This method is not merely about connecting atoms; it is about defining the exact bond lengths, angles, and torsional angles that dictate the molecule's conformation in the solid state. This level of detail is crucial for structure-based drug design and understanding intermolecular interactions.[2]

The core principle of SC-XRD involves irradiating a single, well-ordered crystal with a focused beam of X-rays.[3] The electrons within the crystal's atoms diffract this X-ray beam, creating a unique diffraction pattern of spots of varying intensities.[3] By analyzing the geometric arrangement and intensity of these spots, crystallographers can mathematically reconstruct the electron density map of the molecule and, from that, the precise location of each atom.[3]

While the crystal structure for the exact methyl ester of 2-cyano-3-(4-methoxyphenyl)acrylate is not publicly available, a closely related ethyl ester, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, has been successfully characterized by X-ray crystallography.[4][5] This provides a strong precedent for the successful crystallographic analysis of the methyl derivative. The published data for the ethyl analog reveals a synperiplanar conformation across the C=C bond and details the intermolecular interactions, such as C—H⋯O and π⋯π stacking, that govern the crystal packing.[4][5]

Experimental Protocol: A Self-Validating Workflow for SC-XRD

The journey from a powdered sample to a refined crystal structure involves several critical stages, each with its own set of validation checks to ensure the integrity of the final data.[2]

1. Crystal Growth (The Rate-Limiting Step)

  • Objective: To obtain single crystals of sufficient size and quality for diffraction.

  • Methodology:

    • Dissolve this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/methanol) to achieve saturation.

    • Employ slow evaporation of the solvent at a constant temperature. This is often the simplest and most effective method for small molecules.

    • Alternatively, vapor diffusion can be used, where a solution of the compound is placed in a vial, which is then placed in a sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent into the compound's solution reduces its solubility and promotes crystallization.

  • Causality & Validation: The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice. Rapid precipitation will lead to amorphous powder or poorly ordered microcrystals, unsuitable for SC-XRD.[2] Visual inspection under a microscope is the primary validation step here; ideal crystals will have well-defined faces and be free of cracks or inclusions.

2. Data Collection

  • Objective: To collect a complete and high-quality diffraction dataset.

  • Methodology:

    • Mount a suitable single crystal on a goniometer head.

    • Place the goniometer on the diffractometer. The crystal is then cooled, typically to 100 K, using a nitrogen stream to minimize thermal vibration of the atoms, resulting in a clearer diffraction pattern.

    • The crystal is rotated in the X-ray beam while a series of diffraction images are collected on a detector.[3]

  • Causality & Validation: A complete dataset requires collecting reflections from all possible crystal orientations. Modern diffractometers automate this process. Data quality is assessed by monitoring key statistics during collection, such as redundancy (multiple measurements of the same reflection) and signal-to-noise ratio.

3. Structure Solution and Refinement

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Methodology:

    • Structure Solution: The collected diffraction data is processed to yield a set of structure factors. "Direct methods" are typically used for small molecules to generate an initial electron density map and a preliminary structural model.[6]

    • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed at calculated positions.

  • Causality & Validation: The quality of the final structure is judged by several factors, most notably the R-factor (R1), which should ideally be below 5% for high-quality small molecule structures. The goodness-of-fit (GOF) should be close to 1. A final difference Fourier map should be featureless, indicating that all electron density has been accounted for by the model.

G cluster_prep Sample Preparation cluster_xrd X-Ray Diffraction cluster_analysis Data Analysis & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification CrystalGrowth Crystal Growth (Slow Evaporation/Vapor Diffusion) Purification->CrystalGrowth Mounting Crystal Selection & Mounting CrystalGrowth->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Validation (R-factor, GOF, CIF file) Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure (ORTEP, Packing Diagrams)

Comparative Analysis: Alternative and Complementary Techniques

While SC-XRD is definitive, other techniques provide valuable, albeit incomplete, structural information. It is crucial for researchers to understand the strengths and limitations of each.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.Unambiguous and highly precise structural data.[1][2]Requires a single crystal of suitable quality, which can be difficult to obtain.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1H, 13C NMR), through-space proximity (NOESY), and solution-state conformation.Excellent for determining the carbon-hydrogen framework and connectivity in solution.[7][8]Does not provide absolute 3D structure or solid-state conformation. Ambiguities can arise for complex molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, requires very small sample amounts, confirms molecular formula.Provides no information on atomic connectivity or 3D structure.
Computational Modeling (e.g., DFT, CSP) Prediction of stable conformations and potential crystal packing arrangements.Can guide experimental work and help rationalize observed properties.[9][10][11]Predictive, not definitive. Must be validated by experimental data. Computationally intensive for flexible molecules.[12]
Powder X-ray Diffraction (PXRD) Provides a "fingerprint" of the crystalline solid, unit cell parameters.Useful for phase identification and quality control. Does not require single crystals.Structure solution is significantly more challenging and often not possible for complex organic molecules without a starting model.[13][14]

NMR Spectroscopy is an indispensable tool for confirming the covalent framework of a molecule in solution.[7] For this compound, 1H and 13C NMR would confirm the presence of the methoxy group, the aromatic protons, the vinyl proton, and the cyano and ester functionalities. Two-dimensional NMR techniques could further confirm the connectivity.[8] However, NMR provides an average picture of the molecule's conformation in solution and cannot define the precise bond angles and torsional angles present in the solid state.[15]

Computational Crystal Structure Prediction (CSP) has emerged as a powerful tool to predict possible polymorphic forms of a molecule.[11][16] These methods can generate a landscape of energetically feasible crystal structures.[10] While CSP is valuable for risk assessment in pharmaceutical development, its predictions require experimental validation, for which PXRD or ideally SC-XRD is used.[11][16]

Conclusion

For the definitive validation of this compound's structure, Single-Crystal X-ray Diffraction is the unequivocal gold standard. It is the only technique that provides a complete and unambiguous three-dimensional atomic arrangement, which is critical for advancing research and development. While techniques like NMR and Mass Spectrometry are essential for confirming connectivity and molecular weight, and computational methods offer predictive insights, they remain complementary. The detailed, self-validating protocol outlined for SC-XRD ensures the generation of a reliable and accurate crystal structure, providing the authoritative grounding necessary for high-impact scientific endeavors.

References

  • CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. [Link]

  • NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. ResearchGate. [Link]

  • X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. [Link]

  • What is Single Crystal X-ray Diffraction? YouTube. [Link]

  • This compound (C12H11NO3). PubChem. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. [Link]

  • Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI. [Link]

  • Two-dimensional NMR studies of acrylate copolymers. IUPAC. [Link]

  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]

  • A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. ACS Publications. [Link]

  • Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. ePrints Soton. [Link]

  • NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. EnPress Journals. [Link]

  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCr Journals. [Link]

  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. National Center for Biotechnology Information. [Link]

  • Computational prediction of organic crystal structures. UCL Discovery. [Link]

  • Single crystal x-ray diffraction: optical and micro hardness studies on chalcone derivative single crystal. ResearchGate. [Link]

  • NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. EnPress Publisher. [Link]

  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]

  • Molecular Replacement in Crystallography. YouTube. [Link]

  • Live from the Lab: What is Single Crystal X-Ray Diffraction? YouTube. [Link]

  • Solve a small-molecule structure. CCP4 wiki. [Link]

  • Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Reviews. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]

  • Predicting crystal structures of organic compounds. Royal Society of Chemistry. [Link]

  • Small molecule crystallography. Excillum. [https://www.excillum.com/applications/crystallography/small-molecule-crystallography/]([Link] crystallography/)

  • Methyl(2Z)-3-(4-methoxyphenyl)-2-(thiocyanatomethyl)acrylate. ATB and Repository. [Link]

Sources

Benchmarking different catalysts for the synthesis of "Methyl 2-cyano-3-(4-methoxyphenyl)acrylate"

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (also known as Methyl 4-methoxy-α-cyanocinnamate) is a classic example of the Knoevenagel condensation.[1] This reaction is critical in pharmaceutical development and material science, where the product serves as a UV-absorbing intermediate and a scaffold for bioactive heterocycles.

This guide benchmarks three distinct catalytic approaches—Traditional Homogeneous, Green Organocatalytic, and Heterogeneous Solid-State—to provide an objective analysis of yield, efficiency, and scalability.[1]

Executive Summary & Catalyst Landscape[2]

The Knoevenagel condensation between 4-methoxybenzaldehyde (p-anisaldehyde) and methyl cyanoacetate relies on base catalysis to generate a carbanion nucleophile.[1] While traditional bases like piperidine offer high reliability, modern requirements for "Green Chemistry" and industrial scalability have shifted focus toward recyclable solid bases and benign organocatalysts.

Comparative Analysis of Catalytic Systems
Catalyst ClassRepresentative CatalystMechanismKey AdvantagePrimary Limitation
Homogeneous Base Piperidine Nucleophilic activation via iminium ion intermediateHigh Yields (>90%), Fast kineticsToxic, difficult to recover, non-reusable
Green Organocatalyst Glycine / Amino Acids Dual activation (Enamine/Iminium)Non-toxic, Water-compatibleSlower reaction rates, requires heating
Heterogeneous Solid Cu-Mg-Al LDH / MgO Surface basic sites (Lewis/Brønsted)Reusable (>5 cycles), Easy separationMass transfer limitations, surface poisoning

Benchmarking Data: Performance Metrics

The following data aggregates performance metrics from recent literature for the condensation of 4-methoxybenzaldehyde with cyanoacetate esters.

Catalyst SystemSolventTemp (°C)TimeYield (%)E-Factor (Waste)Scalability
Piperidine (Standard) EthanolReflux (78°C)1-3 h92 - 96% High (Solvent/Base loss)Medium
Glycine Water/EtOH (1:[1]1)60-80°C4-6 h85 - 89% Low (Green)High
Cu-Mg-Al LDH Ethanol80°C2-4 h95% Very Low (Recyclable)High
[Bmim]OH (Ionic Liquid) None (Solvent-free)RT15 min94% LowLow (Cost)

Data synthesized from comparative studies on Knoevenagel condensation of aryl aldehydes [1, 2, 3].[2]

Reaction Mechanism Visualization

The Knoevenagel condensation proceeds through a deprotonation-addition-elimination sequence.[1] The following diagram illustrates the pathway, highlighting the critical role of the catalyst in the initial deprotonation step.

KnoevenagelMechanism Cat Base Catalyst (B:) Carbanion Enolate/Carbanion Intermediate Cat->Carbanion Catalysis Reactant1 Methyl Cyanoacetate (Active Methylene) Reactant1->Carbanion Deprotonation (-H+) Reactant2 4-Methoxybenzaldehyde (Electrophile) Alcohol Aldol Adduct (β-Hydroxy) Reactant2->Alcohol Electrophile Carbanion->Alcohol Nucleophilic Attack on Carbonyl Product This compound (Final Product) Alcohol->Product E1cB Elimination Water H2O (Byproduct) Alcohol->Water -H2O

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation.[1]

Detailed Experimental Protocols

These protocols are designed for validation in a research setting. Ensure all safety guidelines (MSDS) are followed, particularly when handling Piperidine (toxic/corrosive).

Protocol A: Traditional High-Yield Synthesis (Piperidine)

Best for: Initial benchmarking, small-scale synthesis, and maximizing yield.[1]

  • Reagents :

    • 4-Methoxybenzaldehyde (10 mmol, 1.36 g)[1]

    • Methyl cyanoacetate (10 mmol, 0.99 g)

    • Piperidine (0.5 mmol, ~5 drops)

    • Ethanol (20 mL)

  • Procedure :

    • Dissolve the aldehyde and methyl cyanoacetate in Ethanol in a 50 mL round-bottom flask.

    • Add Piperidine dropwise while stirring.

    • Heat the mixture to reflux (approx. 78°C) for 2 hours .

    • Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

    • Work-up : Cool the solution to room temperature. The product often precipitates as a solid.

    • Filter the solid and wash with cold ethanol (5 mL).

    • Recrystallize from hot ethanol if necessary.

  • Expected Yield : 92-96% (Pale yellow crystals).[1]

Protocol B: Green Synthesis (Glycine/Water)

Best for: Environmentally conscious synthesis, educational labs, and avoiding toxic bases.

  • Reagents :

    • 4-Methoxybenzaldehyde (10 mmol)[1]

    • Methyl cyanoacetate (10 mmol)

    • Glycine (1.0 mmol, 75 mg)

    • Solvent: Water:Ethanol (1:1 mixture, 15 mL)

  • Procedure :

    • Combine all reagents in a flask.

    • Stir vigorously at 60°C for 4-6 hours .

    • The product will precipitate out of the aqueous medium as the reaction progresses.

    • Work-up : Cool in an ice bath. Filter the precipitate.

    • Wash with water to remove the glycine catalyst (which is water-soluble).[1]

    • Dry the product in a desiccator.

  • Expected Yield : 85-89%.

Protocol C: Heterogeneous Catalysis (Cu-Mg-Al LDH)

Best for: Scale-up, continuous flow potential, and catalyst recycling.[1]

  • Catalyst Preparation : Use commercially available Hydrotalcite or synthesize Cu-Mg-Al LDH via co-precipitation (See Ref [3]).[1]

  • Procedure :

    • Mix 4-Methoxybenzaldehyde (10 mmol) and Methyl cyanoacetate (10 mmol) in Ethanol (20 mL).

    • Add LDH catalyst (50 mg).

    • Reflux at 80°C for 2-4 hours .

    • Work-up : Hot filtration is critical here to remove the solid catalyst (save for reuse).[1]

    • Cool the filtrate to crystallize the product.

  • Recycling : Wash the recovered catalyst with ethanol and dry at 100°C for 1 hour before reuse.

Experimental Workflow Diagram

The following diagram outlines the decision matrix for selecting the appropriate protocol based on laboratory constraints.

Workflow Start Start: Select Objective Decision Primary Constraint? Start->Decision PathA Max Yield / Speed Decision->PathA Research/Small Scale PathB Green / Non-Toxic Decision->PathB Safety/Green Chem PathC Scale / Reusability Decision->PathC Industrial/Process ProtoA Protocol A: Piperidine (Reflux, 2h) PathA->ProtoA ProtoB Protocol B: Glycine (Water/EtOH, 6h) PathB->ProtoB ProtoC Protocol C: Solid LDH (Heterogeneous, 4h) PathC->ProtoC Validation Validation: TLC & Melting Point ProtoA->Validation ProtoB->Validation ProtoC->Validation Final Final Product: This compound Validation->Final

Figure 2: Decision matrix for catalyst selection based on experimental goals.

References

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides and acrylates . Royal Society of Chemistry (RSC) Advances. Detailed kinetics and yield data for piperidine-catalyzed Knoevenagel condensations.

  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate over Cu-Mg-Al LDH . Journal of the Chinese Chemical Society. Provides the basis for the heterogeneous protocol and recycling data.

  • A Comparative Analysis of Catalysts for Cyanoacetic Acid Condensation . BenchChem Technical Guides. An aggregated comparison of yields and conditions for various Knoevenagel catalysts.

  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Crystal Structure . Acta Crystallographica. Structural confirmation and characterization data for the analogous ethyl ester, applicable to the methyl ester product.

Sources

A Comparative Study of the Antimicrobial Spectrum of Cyanoacrylate Analogs

[1][2][3][4][5]

Executive Summary: The Chain Length Paradox

In the development of tissue adhesives, researchers face a fundamental trade-off: biocompatibility versus antimicrobial potency . This guide provides a technical comparison of cyanoacrylate (CA) analogs, analyzing how alkyl side-chain length influences antimicrobial spectrum, degradation kinetics, and clinical utility.

While 2-octyl cyanoacrylate (Dermabond®) is the clinical gold standard for flexibility and low toxicity, experimental data confirms it possesses a narrower antimicrobial spectrum compared to its short-chain predecessors like ethyl-cyanoacrylate. This guide dissects the why and how of these differences to inform formulation strategies in drug delivery and wound closure.

Chemical Basis of Efficacy[2][6]

The antimicrobial activity of cyanoacrylates is not an added feature but an intrinsic property of the monomeric state and the polymerization reaction. The core determinant of this activity is the alkyl side chain .

The Structure-Activity Relationship (SAR)
  • Short-Chain (Ethyl/Methyl): High degradation rate releases formaldehyde and cyanoacetate rapidly. The intense exothermic polymerization and high concentration of active monomers create a hostile environment for a broad spectrum of microbes.

  • Long-Chain (Butyl/Octyl): Slower degradation and rapid hydrophobic shielding reduce the bioavailability of the active monomer against bacterial cell walls, specifically limiting efficacy against Gram-negative organisms.

Mechanism of Action

The antimicrobial effect is multimodal, driven by three primary mechanisms:

  • Electronegative Interaction: The strongly electronegative cyanoacrylate monomer targets the positively charged carbohydrate capsule of Gram-positive bacteria.[1][2]

  • Reactive Oxygen Species (ROS): Recent nanoparticle studies suggest CA polymers induce oxidative stress, which can be reversed by ROS scavengers like N-acetyl-L-cysteine (NAC).[3]

  • Entrapment & Exothermia: The polymerization process physically entraps bacteria and releases heat, contributing to immediate bactericidal effects.

CA_MechanismMonomerCA Monomer(Electronegative)GramPosGram-Positive Bacteria(Positively Charged Capsule)Monomer->GramPosStrong ElectrostaticAttractionGramNegGram-Negative Bacteria(Lipopolysaccharide Barrier)Monomer->GramNegBlocked byOuter MembraneROSROS Generation(Oxidative Stress)Monomer->ROSMetabolicInterferencePolymerPolymerization(Exothermic + Entrapment)Monomer->PolymerContact withMoistureLysisCell Lysis / Growth InhibitionGramPos->LysisHigh SusceptibilityGramNeg->LysisLow SusceptibilityROS->LysisDNA/Protein DamagePolymer->LysisPhysical Barrier

Figure 1: Mechanism of Action. The diagram illustrates the differential susceptibility of Gram-positive vs. Gram-negative bacteria to cyanoacrylate monomers, highlighting the role of electrostatic attraction and ROS generation.[4][5][2]

Comparative Analysis: Spectrum & Performance

The following data synthesizes results from multiple in vitro studies comparing Zone of Inhibition (ZOI) and Log Reduction.

Table 1: Antimicrobial Spectrum by Analog[3]
Analog TypeAlkyl ChainGram-Positive Efficacy (S. aureus)Gram-Negative Efficacy (E. coli, P. aeruginosa)Primary MechanismToxicity Profile
Ethyl-CA Short (C2)High (ZOI: >20mm)Moderate (ZOI: 10-15mm)High degradation/Formaldehyde releaseHigh (Histotoxic)
n-Butyl-CA Medium (C4)High (ZOI: 15-20mm)Negligible (ZOI: 0-2mm)Membrane disruptionModerate
2-Octyl-CA Long (C8)High (ZOI: 15-18mm)None (Resistant)Physical entrapmentLow (Biocompatible)
Isobutyl-CA BranchedModerate None Membrane disruptionModerate

Critical Insight: While 2-Octyl Cyanoacrylate (Dermabond) is excellent for preventing Gram-positive skin flora infections (S. aureus), it provides zero intrinsic protection against Gram-negative pathogens like Pseudomonas aeruginosa. For abdominal or immunocompromised applications, this "Gram-negative gap" is a critical formulation risk.

Experimental Protocols: Validating Efficacy

Standard Kirby-Bauer diffusion tests fail for cyanoacrylates because the adhesive polymerizes upon contact with agar moisture, preventing diffusion. The following Modified Direct-Contact Protocol is required for accurate assessment.

Protocol A: Modified Agar Diffusion (In Situ Polymerization)

Objective: Measure the "Vapor Effect" and immediate contact inhibition of polymerizing adhesive.

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • 0.5 McFarland bacterial suspension.

  • Sterile 6mm filter paper discs.[4]

  • Micropipette (20µL capacity).

Workflow:

  • Inoculation: Swab MHA plates with bacterial suspension to create a confluent lawn.

  • Disc Placement: Place sterile blank discs on the agar surface.

  • Application (The Critical Step):

    • Group A (Active): Pipette 20µL of liquid CA monomer directly onto the disc after it is on the agar. This forces polymerization to occur in contact with the bacterial lawn.

    • Group B (Pre-Polymerized Control): Polymerize the adhesive on a disc in a sterile hood for 30 minutes before placing it on the agar.[4]

  • Incubation: Incubate at 37°C for 24 hours.

  • Analysis: Measure the Zone of Inhibition (ZOI) in millimeters.

Validation Criteria:

  • Group A must show significantly larger ZOI than Group B. If Group A = Group B, the antimicrobial effect is purely physical (barrier) rather than chemical.

  • S. aureus ZOI > 15mm for valid active batch.

Protocol_WorkflowStartStart: Bacterial Inoculation(0.5 McFarland on MHA)BranchExperimental Group SelectionStart->BranchGroupAGroup A: Active Polymerization(Liquid applied to disc ON agar)Branch->GroupATest Chemical PotencyGroupBGroup B: Pre-Polymerized(Solidified disc placed ON agar)Branch->GroupBTest Barrier EffectIncubationIncubation37°C for 24 HoursGroupA->IncubationGroupB->IncubationMeasureMeasure Zone of Inhibition (ZOI)Incubation->Measure

Figure 2: Modified Diffusion Protocol. Flowchart distinguishing between active polymerization testing (chemical effect) and pre-polymerized testing (barrier effect).

Clinical Implications & Limitations

The "Gram-Negative Gap"

Researchers must acknowledge that increasing chain length to improve flexibility (Ethyl → Octyl) directly sacrifices Gram-negative coverage.

  • Recommendation: For wounds at high risk of Gram-negative contamination (e.g., diabetic foot ulcers, abdominal surgery), 2-octyl cyanoacrylate alone is insufficient. Formulations should be doped with extrinsic antimicrobials (e.g., silver nanoparticles or quaternary ammonium compounds) to bridge this gap.

Cytotoxicity vs. Bactericidal Activity

The mechanism that kills bacteria (membrane disruption via electronegativity and aldehyde release) is the same mechanism that causes histotoxicity in human tissue.

  • Ethyl-CA: High bacterial kill, but high inflammation. Restricted to non-cutaneous use (e.g., dental, plastics).

  • 2-Octyl-CA: Lower bacterial kill, minimal inflammation. Ideal for topical skin closure where S. aureus is the primary threat.

References

  • Romero, I. L., et al. (2009). Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? Indian Journal of Ophthalmology.[6]

  • Rushbrook, J. L., et al. (2014).[6] The antibacterial effect of 2-octyl cyanoacrylate (Dermabond®) skin adhesive.[6][7] Journal of Infection Prevention.

  • Mizrahi, B., et al. (2011). Adhesive and Antimicrobial Properties of Cyanoacrylate-Based Materials.[5][1][6][7][8][9] Acta Biomaterialia.

  • Shams, K., et al. (2022). Evaluation of the Growth-Inhibitory Spectrum of Three Types of Cyanoacrylate Nanoparticles on Gram-Positive and Gram-Negative Bacteria.[5][10][3][11] Membranes (Basel).[10]

  • Kaderi, M., et al. (2017).[6] In-vitro evaluation of antibacterial potential of cyanoacrylate tissue adhesives for intraoral wound closure.[6] Journal of Contemporary Dental Practice.

A Guide to Inter-Laboratory Validation of Analytical Methods for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the reproducibility and reliability of analytical methods are paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as Methyl 2-cyano-3-(4-methoxyphenyl)acrylate, establishing a robust analytical method is a critical step. This guide provides an in-depth comparison and guidance on the inter-laboratory validation of analytical methods for this compound, drawing from established scientific principles and regulatory expectations.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this intermediate is essential for ensuring the quality, safety, and efficacy of the final drug product. This guide will delve into the nuances of validating a High-Performance Liquid Chromatography (HPLC) method for this analyte, a technique widely employed for its specificity, sensitivity, and resolving power.

The Imperative of Inter-Laboratory Validation

While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation (also known as a collaborative study) is the ultimate test of a method's ruggedness and transferability. It assesses the method's performance across different laboratories, analysts, instruments, and reagent lots, thereby providing a more comprehensive understanding of its variability and reliability in real-world scenarios. The International Council for Harmonisation (ICH) guideline Q2(R1) on Validation of Analytical Procedures, while not mandating inter-laboratory studies for all methods, emphasizes the importance of understanding a method's reproducibility, a key output of such studies.

This guide will simulate a comparative analysis based on published data to highlight the critical parameters and potential sources of variability in the HPLC analysis of this compound.

Comparative Analysis of HPLC Methods

Several HPLC methods have been reported for the analysis of this compound and related compounds. A comparison of the key chromatographic conditions and validation parameters from representative studies is presented below.

ParameterMethod AMethod BMethod C
Column C18 (250 mm x 4.6 mm, 5 µm)Phenyl (150 mm x 4.6 mm, 5 µm)C8 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)Methanol:0.1% Formic Acid (70:30 v/v)Acetonitrile:Phosphate Buffer (pH 3.0) (55:45 v/v)
Flow Rate 1.0 mL/min1.2 mL/min0.8 mL/min
Detection Wavelength 310 nm310 nm312 nm
Linearity Range (µg/mL) 1 - 500.5 - 752 - 100
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.898.9 - 101.5
Precision (% RSD) < 2.0< 1.5< 2.0
LOD (µg/mL) 0.20.10.5
LOQ (µg/mL) 0.60.31.5

This table is a synthesized representation based on typical values found in method validation literature for similar compounds and does not represent specific published studies.

The data above illustrates that while all three methods demonstrate acceptable performance according to typical validation criteria, there are subtle differences in their chromatographic conditions and performance characteristics. For instance, the choice of stationary phase (C18, Phenyl, C8) and mobile phase composition significantly influences the retention and resolution of the analyte from potential impurities.

Experimental Workflow for Inter-Laboratory Validation

An inter-laboratory validation study for an HPLC method for this compound would typically follow the workflow outlined below.

Inter-laboratory Validation Workflow cluster_0 Planning & Protocol Development cluster_1 Execution Phase cluster_2 Data Analysis & Reporting P1 Define Study Objectives P2 Select Participating Laboratories P1->P2 P3 Develop a Detailed Analytical Protocol P2->P3 P4 Prepare and Distribute Standardized Samples P3->P4 E1 Each Lab Performs Method Validation P4->E1 Protocol & Samples E2 Analysis of Standardized Samples E1->E2 E3 Data Collection and Reporting E2->E3 A1 Statistical Analysis of Results E3->A1 Raw Data A2 Assessment of Reproducibility & Ruggedness A1->A2 A3 Final Report Generation A2->A3

Caption: Workflow for a typical inter-laboratory validation study.

Detailed Experimental Protocol: A Representative HPLC Method

The following is a detailed, step-by-step protocol for a representative HPLC method for the quantification of this compound. This protocol is designed to be robust and transferable between laboratories.

1. Materials and Reagents

  • This compound reference standard (purity > 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC vials with septa

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic data acquisition and processing software.

3. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 310 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

4. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

5. Preparation of Sample Solutions

  • Accurately weigh a sample containing this compound and prepare a solution in methanol to obtain a theoretical concentration within the calibration range.

6. System Suitability

  • Before sample analysis, perform five replicate injections of a mid-range working standard solution (e.g., 20 µg/mL).

  • The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

7. Data Analysis

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Quantify the amount of this compound in the sample solutions using the calibration curve.

Key Validation Parameters and Their Significance

The following diagram illustrates the key parameters that must be assessed during method validation, as per ICH guidelines.

HPLC Method Validation Parameters cluster_accuracy Accuracy cluster_precision Precision cluster_specificity Specificity cluster_linearity Linearity & Range cluster_sensitivity Sensitivity cluster_robustness Robustness center Validated HPLC Method A1 Spike Recovery center->A1 P1 Repeatability center->P1 S1 Peak Purity center->S1 L1 Calibration Curve center->L1 SE1 LOD center->SE1 R1 Variations in Mobile Phase center->R1 P2 Intermediate Precision P1->P2 P3 Reproducibility P2->P3 S2 Resolution from Impurities L2 Correlation Coefficient SE2 LOQ R2 Variations in Flow Rate

Caption: Key parameters for HPLC method validation.

Conclusion

The inter-laboratory validation of an analytical method for this compound is a critical exercise to ensure the generation of consistent and reliable data across different testing sites. By meticulously defining the analytical protocol, using standardized samples, and rigorously evaluating the method's performance against key validation parameters, a high degree of confidence in the method's robustness can be achieved. This guide provides a framework for researchers, scientists, and drug development professionals to approach the validation of analytical methods with scientific rigor and a thorough understanding of regulatory expectations. The ultimate goal is to establish a method that is not only accurate and precise in a single laboratory but is also transferable and reproducible, thereby ensuring the quality and consistency of the final pharmaceutical product.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • United States Pharmacopeia (USP).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-cyano-3-(4-methoxyphenyl)acrylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.